GS-5829
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-5829; GS 5829; GS5829. |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Profile of GS-5829: A BET Bromodomain Inhibitor
This technical guide provides an in-depth overview of the preclinical studies of GS-5829, a potent and selective small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The document is intended for researchers, scientists, and professionals in drug development, summarizing the compound's mechanism of action, in vitro efficacy, and effects on key signaling pathways. While extensive preclinical research has been conducted, particularly in hematologic malignancies and solid tumors, it is noteworthy that the clinical development of this compound was ultimately terminated due to limited clinical efficacy and unfavorable pharmacokinetic properties observed in human trials.[1]
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes and pro-survival genes.[2] A primary target of BET inhibitors is the MYC proto-oncogene, a critical driver of cell proliferation, growth, and apoptosis that is frequently deregulated in a wide array of human cancers.[1][2][3] In nonclinical studies, this compound has been shown to inhibit cell growth and induce apoptosis in both solid tumor and hematologic cancer cells by suppressing BET protein-dependent transcription of MYC.[4][5]
In Vitro Efficacy and Molecular Effects
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across various cancer cell lines, particularly those of hematological origin.
Quantitative In Vitro Activity of this compound
| Cell Line / Cancer Type | Assay Type | Metric | Value Range | Reference(s) |
| MEC-1 (Chronic Lymphocytic Leukemia) | Viability/Proliferation | IC50 | 46.4 nM | [6] |
| TMD8 (Diffuse Large B-cell Lymphoma) | Growth Inhibition | EC50 | 25 nM | [2] |
| Various DLBCL Cell Lines | Growth Inhibition | EC50 | 17 - 330 nM | [1] |
| Primary CLL Cells (in NLC co-culture) | Apoptosis Induction | % Viability Reduction | From 94.8% to 64.4% at 400 nM | [6] |
Summary of Molecular Effects Induced by this compound
| Target Pathway/Protein | Observed Effect | Cancer Model Context | Reference(s) |
| BCR Signaling | |||
| BLK | Decreased protein levels | Chronic Lymphocytic Leukemia (CLL) | [6] |
| Phospho-AKT | Decreased phosphorylation | CLL | [6] |
| Phospho-ERK1/2 | Decreased phosphorylation | CLL | [6] |
| NF-κB Signaling | |||
| IκBα | Increased protein levels (indicating pathway inhibition) | CLL | [6] |
| Apoptosis Regulation | |||
| MYC | Decreased protein and transcript levels | CLL, DLBCL, Prostate Cancer | [1][2][5][6] |
| BCL-XL | Decreased protein levels | CLL | [6] |
| BIM | Increased protein levels | CLL | [6] |
| Microenvironment | |||
| Phospho-STAT3 | Decreased phosphorylation in nurselike cells (NLCs) | CLL Microenvironment | [6] |
| Androgen Receptor | |||
| AR Target Genes | Inhibition of transcription | Prostate Cancer | [4][5] |
Key Signaling Pathways and Experimental Workflows
This compound modulates several critical signaling pathways implicated in cancer cell survival and proliferation. The following diagrams illustrate these mechanisms and a general workflow for preclinical evaluation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not extensively detailed in the publicly available literature. However, based on the published studies, the core methodologies can be summarized as follows.
-
Cell Lines and Primary Cells: Studies on CLL utilized primary cells from patients, which were often co-cultured with nurselike cells (NLCs) to simulate the supportive lymph node microenvironment.[6] For other cancers like DLBCL, established cell lines such as TMD8 were used.[2]
-
Cell Viability and Proliferation Assays: To determine the potency of this compound, viability/proliferation was assessed using standard methods. For instance, an XTT assay was used to measure the metabolic activity of MEC-1 CLL cells after treatment with this compound, from which the IC50 value was calculated.[6] Growth inhibition curves were generated for DLBCL cell lines to determine EC50 values.[1][2]
-
Apoptosis Assays: The induction of apoptosis was a key endpoint. In studies with primary CLL cells, apoptosis was measured after 120 hours of treatment with this compound.[6] While the specific assay is not always named, methods like Annexin V/PI staining followed by flow cytometry are standard for quantifying apoptotic and necrotic cells.
-
Molecular Analysis:
-
Western Blotting: This technique was used to measure changes in the protein levels and phosphorylation status of key signaling molecules. Following treatment with this compound, cell lysates were analyzed to detect levels of BLK, phospho-AKT, phospho-ERK1/2, MYC, IκBα, BIM, and BCL-XL.[6]
-
qRT-PCR: Quantitative real-time polymerase chain reaction was likely used to measure changes in mRNA levels of target genes, such as MYC, following BET inhibition.
-
-
In Vivo Models: Preclinical in vivo efficacy was suggested through the use of xenograft models, such as those for uterine serous carcinoma (USC-ARK1 and USC-ARK2), although specific results from these studies are not detailed in the provided search results.[4]
Preclinical and Clinical Pharmacokinetics
Specific preclinical pharmacokinetic parameters (e.g., Cmax, AUC, half-life in animal models) for this compound are not available in the reviewed literature. However, data from a Phase Ib clinical study in patients with metastatic castration-resistant prostate cancer (mCRPC) provide critical insights. In this study, this compound demonstrated a lack of dose-proportional increases in plasma concentrations (AUC and Cmax) after once-daily oral administration of 2 to 9 mg.[7][8][9] Furthermore, a high degree of interpatient variability in pharmacokinetic parameters was observed across all dose levels.[4][7][8][9] These unfavorable pharmacokinetic characteristics likely contributed to the compound's limited clinical efficacy and the decision to halt its development.
Synergistic Combinations
The anti-leukemic activity of this compound was found to be synergistically enhanced when combined with B cell receptor (BCR) signaling inhibitors.[6][10] In preclinical CLL models, combining this compound with the BTK inhibitor ibrutinib, the PI3Kδ inhibitor idelalisib, or the SYK inhibitor entospletinib resulted in significantly increased cancer cell death compared to single-agent treatment.[6][10] For example, adding 1000 nM of ibrutinib to 400 nM of this compound decreased the percentage of viable CLL cells from 71.0% to 43.6%.[6] This suggests that dual targeting of epigenetic regulation and BCR signaling could be a potent therapeutic strategy.
Conclusion
This compound is a BET bromodomain inhibitor with potent preclinical activity in various cancer models, most notably chronic lymphocytic leukemia and diffuse large B-cell lymphoma. Its mechanism of action is centered on the transcriptional repression of the MYC oncogene and the modulation of critical pro-survival pathways, including BCR and NF-κB signaling, leading to cell cycle arrest and apoptosis.[6][10] Despite promising preclinical data, including synergistic effects with BCR pathway inhibitors, the clinical development of this compound was discontinued. Phase I clinical trials revealed limited efficacy and a challenging pharmacokinetic profile characterized by non-dose-proportional exposure and high inter-patient variability.[1][4][7][8][9] The preclinical findings for this compound remain valuable for the broader understanding of BET inhibition as a therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Epigenetic Impact of GS-5829: A Technical Guide to its Target Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
GS-5829, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in various malignancies. By binding to the bromodomains of BRD2, BRD3, and BRD4, this compound competitively displaces these proteins from acetylated histones, leading to the transcriptional repression of key oncogenes and the modulation of critical cellular pathways. This technical guide provides an in-depth analysis of the target genes regulated by this compound, summarizing key experimental findings, detailing methodologies, and visualizing the intricate signaling networks involved.
Core Mechanism of Action: BET Inhibition and Transcriptional Repression
This compound exerts its anti-neoplastic effects by disrupting the fundamental role of BET proteins as epigenetic "readers." BET proteins are crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. In many cancers, these proteins are co-opted to drive the expression of oncogenes such as MYC. This compound treatment effectively evicts BET proteins from these gene loci, leading to a rapid downregulation of their transcription. A key pharmacodynamic marker of this on-target activity is the upregulation of HEXIM1, which is released upon the disruption of the super elongation complex.[1]
Quantitative Overview of Target Gene Modulation
The following tables summarize the key genes and proteins regulated by this compound treatment as documented in preclinical studies. The data is compiled from studies on various cancer types, including Chronic Lymphocytic Leukemia (CLL), Uterine Serous Carcinoma (USC), and Diffuse Large B-cell Lymphoma (DLBCL).
Table 1: Down-regulated Genes and Proteins Following this compound Treatment
| Target Gene/Protein | Cancer Type(s) | Observed Effect | Experimental Evidence |
| MYC (c-Myc) | CLL, USC, DLBCL, mCRPC | Significant dose-dependent decrease in both total and phosphorylated protein levels.[1][2][3][4][5][6][7][8] Reduction in transcript levels.[5] | Western Blot, IHC, qRT-PCR, NanoString |
| BCL-XL (BCL2L1) | CLL | Significant decrease in protein levels.[1][9] | Western Blot |
| Cyclin D2 (CCND2) | CLL | Considerable decrease in protein levels.[1] | Western Blot |
| BLK | CLL | Significant decrease in protein activity.[1][9] | Western Blot |
| p-AKT (S473) | CLL | Significant decrease in phosphorylation.[1] | Western Blot |
| p-ERK1/2 (T202/Y204) | CLL | Significant decrease in phosphorylation.[1] | Western Blot |
| IL-6 | DLBCL | Significant reduction in transcript and protein levels.[5] | NanoString, Luminex |
| IL-10 | DLBCL | Significant reduction in transcript and protein levels.[5] | NanoString, Luminex |
| CCR2 | Solid Tumors | Inhibition of expression ranging from 16% to 73% at Cycle 1 Day 8 in a Phase Ib study.[10][11][12] | Biomarker Analysis |
| AR Target Genes | Prostate Cancer | Inhibition of transcription.[7][13] | Not specified |
Table 2: Up-regulated Genes and Proteins Following this compound Treatment
| Target Gene/Protein | Cancer Type(s) | Observed Effect | Experimental Evidence |
| BIM (BCL2L11) | CLL | Significant increase in protein levels.[1][9] | Western Blot |
| HEXIM1 | CLL, Solid Tumors | Consistent and significant increase in protein levels.[1][7][11][12] | Western Blot, Biomarker Analysis |
| IκBα (NFKBIA) | CLL | Significant increase in protein levels, associated with decreased phosphorylation.[1][9] | Western Blot |
| p21Kip (CDKN1A) | CLL | Increase in protein levels.[1] | Western Blot |
| Caspase-3/7 | USC | Dose-dependent increase in activation, indicating apoptosis.[3][4][6][8] | Caspase-Glo Assay, IncuCyte FLR Imaging |
Signaling Pathways Modulated by this compound
This compound treatment results in the deregulation of several key signaling pathways critical for cancer cell proliferation, survival, and drug resistance.
MYC-Driven Proliferation
The most prominent effect of this compound is the suppression of the MYC oncogene, a master regulator of cell proliferation, metabolism, and apoptosis. By inhibiting MYC transcription, this compound leads to cell cycle arrest, evidenced by the upregulation of the cell cycle inhibitor p21Kip and downregulation of Cyclin D2.[1]
Intrinsic Apoptosis Pathway
This compound induces apoptosis through the intrinsic pathway by altering the balance between pro- and anti-apoptotic proteins of the BCL-2 family. Treatment leads to a significant increase in the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein BCL-XL, tipping the cellular balance towards programmed cell death.[1][9]
NF-κB Signaling Pathway
In CLL, this compound has been shown to inhibit the NF-κB signaling pathway. This is evidenced by the accumulation of IκBα, an inhibitor of NF-κB.[1][9] The modulation of IκBα indicates a disruption of the canonical NF-κB activation loop, which is often constitutively active in cancer cells, promoting survival and proliferation.
Detailed Experimental Protocols
The findings summarized in this guide are based on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited.
Cell Culture and Drug Treatment
-
Cell Lines: Primary USC cell lines (e.g., ARK1, ARK2) and CLL cells (e.g., MEC-1, primary patient samples) were utilized.[1][2][8] CLL cells were often co-cultured with nurselike cells (NLCs) to mimic the lymph node microenvironment.[1]
-
Drug Preparation: this compound was dissolved in DMSO to create a stock solution (e.g., 10 mmol/L) and then diluted in culture medium to the desired final concentrations for experiments.[8]
-
Treatment Conditions: Cells were treated with varying concentrations of this compound (e.g., 100 nM to 800 nM for CLL cells; 0.1 nM to 100 µM for USC cells) for specified durations (e.g., 24, 72, or 120 hours) depending on the assay.[1][2][14]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA was extracted from cell pellets or tissues using commercially available kits (e.g., AllPrep DNA/RNA/Protein Mini Kit, Qiagen).[8]
-
Reverse Transcription: 5 µg of total RNA was reverse-transcribed into cDNA using an enzyme like Superscript III (Invitrogen).[8]
-
PCR Amplification: Quantitative PCR was performed using a real-time PCR system (e.g., 7500 Real-Time PCR System, Applied Biosystems) with specific TaqMan assays for target genes (e.g., c-Myc, Assay ID: Hs00905030_m1) and an internal control (e.g., GAPDH, Assay ID: Hs99999905_ml).[8]
-
Data Analysis: The comparative threshold cycle (Ct) method was used to calculate the fold change in gene expression relative to the control.[8]
-
-
Western Blotting (Immunoblotting):
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Quantification and Separation: Protein concentration was determined, and 10 µg of protein per sample was resolved by SDS-PAGE.[8]
-
Transfer and Blocking: Proteins were transferred to a nitrocellulose membrane, which was then blocked with 5% skimmed milk in TBST.[8]
-
Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against target proteins (e.g., c-Myc, p-c-Myc, BCL-XL, BIM, HEXIM1, p-AKT, p-ERK, IκBα, GAPDH).[8] This was followed by incubation with a fluorescently labeled secondary antibody.[8]
-
Detection: Immunoreactive protein bands were scanned and quantified using a fluorescence imaging system (e.g., Odyssey).[8]
-
-
Immunohistochemistry (IHC):
-
Sample Preparation: Formalin-fixed, paraffin-embedded tissue sections or cell blocks were used.[8]
-
Antigen Retrieval: Heat-induced enzyme retrieval was performed using an autostainer (e.g., Ventana Discovery Ultra).[8]
-
Staining: Slides were incubated with a primary antibody (e.g., anti-c-Myc), followed by a detection system and counterstaining with hematoxylin.[8]
-
Analysis: Immunostaining results were interpreted using an automated computational image analysis system to generate a quantitative H-Score.[3][8]
-
Cellular Function Assays
-
Cell Viability/Proliferation Assays:
-
Methodology: Assays such as the TACS XTT Cell Proliferation/Viability Assay were performed according to the manufacturer's instructions.[2] Cells were treated with this compound for 72 hours, and the absorbance of the colored formazan product was measured to determine cell viability.[2]
-
Data Analysis: Half-maximal inhibitory concentrations (IC50) were calculated using software like Prism 6 or 7.[2]
-
-
Apoptosis Assays:
-
Caspase Activity: Caspase-Glo 3/7 Assay (Promega) was used to measure caspase activity after 24 hours of treatment.[8] Kinetic activation of caspase-3/7 was monitored in real-time using the IncuCyte FLR imaging system with a specific reagent (e.g., CellPlayer 96-Well Kinetic Caspase-3/7 Reagent).[3][8]
-
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., CB17/lcrHsd-Prkd/scid) were subcutaneously injected with cancer cells (e.g., ARK1, ARK2) to establish tumors.[8]
-
Drug Administration: Once tumors reached a target volume, mice were treated with this compound (e.g., 10 or 20 mg/kg) via oral gavage, typically twice daily.[3][8]
-
Efficacy Assessment: Tumor volumes and mouse weights were recorded regularly. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., IHC).[3][8]
Conclusion and Future Directions
This compound is a potent BET inhibitor that modulates the expression of a distinct set of target genes to exert its anti-cancer effects. Its primary mechanism involves the transcriptional repression of the master oncogene MYC, leading to cell cycle arrest and the induction of apoptosis through the intrinsic pathway. Furthermore, this compound impacts other critical cancer-related pathways, including NF-κB and PI3K/AKT signaling. The preclinical data strongly support the rationale for the clinical evaluation of this compound, both as a monotherapy and in combination with other targeted agents, in various hematologic and solid tumors.[1][9] Future research should focus on elucidating the full spectrum of this compound's gene regulatory effects through comprehensive transcriptomic and proteomic analyses, and on identifying predictive biomarkers to guide its clinical application.
References
- 1. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of BET bromodomain proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET Bromodomain Proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of GS-5829: A BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829, also known as Alobresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed by Gilead Sciences, this investigational compound has been evaluated for its therapeutic potential in a range of hematological malignancies and solid tumors, including chronic lymphocytic leukemia (CLL), metastatic castration-resistant prostate cancer (mCRPC), and uterine serous carcinoma.[3][4][5] this compound represents a significant effort in the field of epigenetics, targeting key regulators of gene transcription involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological activity of this compound.
Discovery and Medicinal Chemistry
The discovery of this compound emerged from medicinal chemistry efforts focused on identifying potent and selective inhibitors of BET bromodomains. The core chemical scaffold of this compound is a benzimidazole substituted with a 3,5-dimethylisoxazole moiety. This isoxazole group is a key pharmacophore that mimics acetylated lysine residues, enabling the molecule to bind to the acetyl-lysine binding pocket of BET bromodomains.
Structure-activity relationship (SAR) studies on related benzimidazole series revealed that substitutions at various positions on the benzimidazole ring system significantly influence potency and selectivity for the first bromodomain of BRD4 (BRD4(1)) over other bromodomains, such as that of CREB-binding protein (CBP). The strategic placement of a cyclopropyl group and a di(pyridin-2-yl)methanol group on the benzimidazole core of this compound was crucial for optimizing its binding affinity and drug-like properties.
Chemical Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound employed by Gilead Sciences is proprietary, a plausible synthetic route can be devised based on established methods for the synthesis of similar isoxazolyl-substituted benzimidazoles. The synthesis would likely involve the construction of the substituted benzimidazole core followed by the introduction of the di-pyridinylmethanol side chain.
A potential synthetic workflow is outlined below:
References
- 1. Collection - BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. medkoo.com [medkoo.com]
- 3. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of GS-5829 on Cancer Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription. Dysregulation of BET protein activity is a hallmark of various cancers, making them a compelling therapeutic target. This technical guide provides an in-depth overview of the preclinical activity of this compound, focusing on its effects on cancer cell proliferation and the induction of apoptosis. We will delve into the molecular mechanisms of action, present quantitative data from key studies, detail experimental methodologies, and visualize the affected signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones. This disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and cell cycle regulators, most notably MYC.[1][2] The inhibition of these critical pathways ultimately halts cell proliferation and triggers programmed cell death (apoptosis).
In Chronic Lymphocytic Leukemia (CLL), this compound has been shown to inhibit B-cell receptor (BCR) and NF-κB signaling pathways.[1][3] This leads to decreased activity of downstream effectors such as BLK, phospho-AKT, and phospho-ERK1/2.[1] Furthermore, this compound induces apoptosis in CLL cells by modulating the balance of pro- and anti-apoptotic proteins of the BCL-2 family. Specifically, it upregulates the pro-apoptotic protein BIM while downregulating the anti-apoptotic protein BCL-XL.[1][3] Interestingly, in CLL, the levels of BCL2, another key anti-apoptotic protein, remain unchanged upon treatment with this compound.[1]
In solid tumors such as Uterine Serous Carcinoma (USC), a primary mechanism of this compound's action is the potent suppression of c-Myc protein expression, a critical driver of proliferation in this cancer type.[4][5]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the impact of this compound on cancer cell viability, proliferation, and its synergistic effects with other targeted agents.
Table 1: Effect of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay Type | Endpoint | This compound Concentration | Result | Citation |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Viability Assay | % Viable Cells | 400 nM | Reduction in viable cells from 94.8% to 64.4% after 120 hours. | [1] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | XTT Assay | IC50 | - | 46.4 nM | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | CellTiterGlo | EC50 (Growth Inhibition) | - | 25 nM | [6] |
| ARK1, ARK2 & others | Uterine Serous Carcinoma (USC) | Viability Assay | Cell Proliferation | Various | Progressive, dose-response decrease in cell proliferation after 72 hours. | [4] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cell Line | Cancer Type | Combination Agent | This compound Concentration | Combination Agent Concentration | Result | Citation |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Ibrutinib (BTK inhibitor) | 400 nM | 1000 nM | Decrease in viable cells from 71.0% (this compound alone) to 43.6%. | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | GS-4059 (BTK inhibitor) | - | 5 - 10 nM | 2-3 fold decrease in the EC50 of this compound. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for key experiments cited in this guide.
Cell Viability and Proliferation Assays
1. XTT Assay (for CLL cells)
-
Cell Seeding: Primary CLL cells are co-cultured with nurse-like cells (NLCs).
-
Treatment: Cells are treated with increasing concentrations of this compound for 120 hours.[1]
-
XTT Reagent Addition: Following treatment, XTT labeling mixture is added to each well.
-
Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Measurement: The spectrophotometrical absorbance of the soluble formazan product is measured using a microplate reader at a wavelength between 450 and 500 nm, with a reference wavelength of >650 nm.
2. CellTiter-Glo® Luminescent Cell Viability Assay (for DLBCL cells)
-
Cell Seeding: TMD8 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound alone or in combination for 72 hours.[6]
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a plate reader.
Apoptosis Assays
1. Caspase-Glo® 3/7 Assay (for USC cells)
-
Cell Seeding: USC cell lines (e.g., ARK1, ARK2) are plated in 96-well plates.
-
Treatment: Cells are exposed to varying concentrations of this compound for 24 hours.[4]
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The contents are gently mixed and incubated at room temperature for 1 to 2 hours.
-
Measurement: Luminescence, which is proportional to the amount of caspase activity, is measured using a plate reader.
Western Blotting
-
Cell Lysis: Following treatment with this compound for a specified duration (e.g., 24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MYC, BCL-XL, BIM, p-AKT, β-actin).[1] A list of specific primary antibodies used in the CLL study can be found in the corresponding publication.[1]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software such as ImageJ, with protein levels normalized to a loading control like β-actin.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz.
Caption: this compound signaling pathways in CLL.
Caption: In vitro experimental workflow.
Conclusion
The BET inhibitor this compound demonstrates significant preclinical anti-cancer activity across a range of hematological malignancies and solid tumors. Its primary mechanism of action involves the transcriptional repression of key oncogenes like MYC and the modulation of critical survival pathways, including BCR and NF-κB signaling. In CLL, this compound effectively induces apoptosis by altering the balance of BCL-2 family proteins, specifically by increasing BIM and decreasing BCL-XL levels. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the efficacy of this compound in a broader range of cancer types and in combination with other targeted agents is warranted to fully elucidate its therapeutic potential.
References
- 1. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
GS-5829 and its Interaction with the Androgen Receptor Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bromodomain and extra-terminal (BET) inhibitor, GS-5829, and its impact on the androgen receptor (AR) signaling pathway. The document synthesizes available preclinical and clinical data to offer a comprehensive understanding of its mechanism of action, experimental validation, and clinical outcomes, with a particular focus on metastatic castration-resistant prostate cancer (mCRPC).
Introduction to this compound and the Androgen Receptor Pathway
This compound is an orally available small molecule that acts as a potent and selective inhibitor of the BET family of proteins.[1] These proteins are crucial epigenetic readers that play a significant role in the transcriptional regulation of key oncogenes.[1] The androgen receptor (AR) signaling pathway is a primary driver in the initiation and progression of prostate cancer.[2] Even in castration-resistant states, where androgen levels are low, the AR pathway can remain active through various mechanisms, including AR gene amplification and the expression of AR splice variants.[3][4] Consequently, targeting proteins that regulate AR-mediated transcription, such as BET proteins, has emerged as a promising therapeutic strategy.
Mechanism of Action of this compound
This compound exerts its effects by binding to the bromodomains of BET proteins, which prevents their interaction with acetylated histones and transcription factors.[5] This action directly inhibits the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of AR target genes.[5][6] The subsequent lack of RNA polymerase II phosphorylation leads to a halt in the transcription of AR-regulated genes, including the well-known prostate cancer biomarker, kallikrein-related peptidase 3 (KLK3), which encodes for prostate-specific antigen (PSA).[5] Beyond the AR pathway, this compound also downregulates the expression of other critical oncogenes, such as MYC.[7]
Preclinical Data
Preclinical investigations in chronic lymphocytic leukemia (CLL) models have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis.[7] These effects are attributed to the deregulation of key signaling pathways, including BLK, AKT, ERK1/2, and MYC, as well as the inhibition of NF-κB signaling.[7] In these studies, this compound exhibited synergistic anti-leukemic activity when combined with B-cell receptor (BCR) signaling inhibitors.[7][8]
Quantitative Preclinical Data
| Cell Line | Assay | Parameter | Value | Reference |
| MEC-1 (CLL) | XTT Viability/Proliferation | IC50 | 46.4 nM (95% CI, 38.1 to 56.6 nM) | [7] |
| TMD8 (ABC-DLBCL) | Growth Inhibition | EC50 | 25 nM | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (XTT):
-
MEC-1 CLL cells were seeded in 96-well plates.
-
Cells were treated with increasing concentrations of this compound.
-
After a specified incubation period, XTT reagent was added to each well.
-
The absorbance was measured using a microplate reader to determine cell viability, from which the IC50 value was calculated.[7]
Growth Inhibition Assay:
-
TMD8 ABC-DLBCL cells were cultured under standard conditions.
-
The cells were treated with this compound at various concentrations.
-
Cell growth was assessed at a defined time point using a suitable method (e.g., cell counting, metabolic assay).
-
The EC50 for growth inhibition was determined from the dose-response curve.[1]
Clinical Studies in mCRPC
A Phase Ib clinical trial (Study 1604, NCT02607228) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with enzalutamide, in men with mCRPC who had progressed after treatment with abiraterone and/or enzalutamide.[3][5][9]
Clinical Trial Design
The study utilized a 3+3 dose-escalation design, with this compound initiated at a daily dose of 2 mg.[3][9] In the combination therapy arm, patients received 160 mg of enzalutamide daily.[3][9] The primary efficacy endpoint was the nonprogression rate at 24 weeks.[9][10]
Clinical Efficacy and Pharmacokinetics
This compound demonstrated limited clinical efficacy in this patient population.[3][9] The proportion of patients with nonprogression at 24 weeks was estimated to be 25% (95% confidence interval, 10–42).[9][10][11] Pharmacokinetic analyses revealed a lack of dose-proportional increases in drug exposure (AUCtau and Cmax) with once-daily administration of this compound at doses ranging from 2 to 9 mg.[9][11] A high degree of interpatient variability in pharmacokinetic and pharmacodynamic parameters was also observed.[9][11]
Safety and Tolerability
This compound was generally tolerated.[3][9] Treatment-emergent adverse events (TEAEs) were reported in 94% of the 31 men who received at least one dose of the study drug, with 16% discontinuing treatment due to TEAEs.[9][11]
Quantitative Clinical Data Summary
| Parameter | Value | Reference |
| Number of Patients | 31 | [9][11] |
| Median Prior Regimens | 5 | [9][11] |
| Nonprogression Rate at Week 24 | 25% (95% CI, 10-42%) | [9][10][11] |
| Patients with TEAEs | 94% | [9][11] |
| Discontinuation due to TEAEs | 16% | [9][11] |
Conclusion
This compound, a BET inhibitor, was developed to target the androgen receptor signaling pathway by disrupting the transcriptional machinery essential for AR target gene expression. While preclinical studies showed promise in various cancer models, the clinical development of this compound was ultimately terminated due to limited efficacy and unfavorable pharmacokinetic properties observed in a Phase Ib trial in patients with heavily pretreated mCRPC.[6] The experience with this compound underscores the challenges in translating preclinical activity of BET inhibitors into clinical benefit for this patient population and highlights the importance of pharmacokinetic and pharmacodynamic characterization in early-phase clinical trials. Further research into BET inhibitors may require the identification of predictive biomarkers to select patient populations most likely to respond.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 11. researchgate.net [researchgate.net]
The Preclinical Activity of GS-5829 in Hematologic Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-5829 is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has been investigated for its therapeutic potential in various malignancies. This technical guide provides a comprehensive analysis of the preclinical activity of this compound in hematologic cancers, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to determine its effects. Data from studies in Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL) are presented, highlighting the compound's ability to modulate key oncogenic signaling pathways and induce apoptosis. While preclinical findings were promising, the clinical development of this compound was ultimately discontinued due to limited efficacy and unfavorable pharmacokinetics observed in a Phase I clinical trial involving patients with solid tumors and lymphoma.[1][2][3]
Introduction to this compound and BET Inhibition
This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as MYC.[4][5] In many hematologic malignancies, the aberrant expression of MYC is a central driver of proliferation and survival. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of MYC and other critical downstream targets. This disruption of oncogenic signaling ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells.[4]
Activity of this compound in Chronic Lymphocytic Leukemia (CLL)
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in CLL. The compound has been shown to inhibit CLL cell proliferation and induce apoptosis through the deregulation of key signaling pathways.[6][7]
Quantitative In Vitro Efficacy in CLL
| Parameter | Condition | Result | Reference |
| Cell Viability | 400 nM this compound + 1000 nM ibrutinib | 43.6% viable CLL cells (compared to 71.0% with 400 nM this compound alone) | [6] |
Experimental Protocol: CLL Cell Viability Assay
Objective: To assess the effect of this compound, alone and in combination with ibrutinib, on the viability of primary CLL cells.
Cell Culture:
-
Primary CLL cells were isolated from patient samples.
-
Cells were co-cultured with Nurse-Like Cells (NLC) to mimic the supportive tumor microenvironment.
Treatment:
-
CLL cells were treated with increasing concentrations of this compound (e.g., 400 nM).
-
For combination studies, cells were co-treated with this compound and the BTK inhibitor ibrutinib (e.g., 1000 nM).
Assay:
-
Cell viability was assessed after 120 hours of treatment.
-
The percentage of viable cells was determined using flow cytometry with an appropriate viability dye (e.g., Annexin V/PI staining).
Data Analysis:
-
The percentage of viable cells in treated samples was compared to untreated controls.
-
Combination indexes were calculated to determine synergistic, additive, or antagonistic effects.
Signaling Pathway Modulation in CLL
This compound treatment in CLL cells leads to the downregulation of several pro-survival signaling pathways.[6][7] This includes the inhibition of B-cell receptor (BCR) signaling and the NF-κB pathway. Key molecular changes observed include decreased levels of BLK, phospho-AKT, phospho-ERK1/2, and MYC, along with an increase in IκBα, an inhibitor of NF-κB.[6] The pro-apoptotic effect of this compound is mediated by altering the balance of BCL-2 family proteins, specifically by increasing the pro-apoptotic protein BIM and decreasing the anti-apoptotic protein BCL-XL.[6][7]
Caption: this compound signaling in CLL.
Activity of this compound in DLBCL and MCL
This compound has demonstrated broad activity against DLBCL and MCL cell lines, primarily through the suppression of MYC expression.[5]
Quantitative In Vitro Efficacy in DLBCL and MCL
| Malignancy | Cell Lines | Parameter | Result Range | Reference |
| DLBCL | Panel of DLBCL cell lines | EC50 (Cell Growth Inhibition) | 17 - 330 nM | [5] |
| DLBCL & MCL | Panel of DLBCL and MCL cell lines | Cell Growth Inhibition (Combination) | This compound + ABT-199 showed broader and greater inhibition than either agent alone | [5] |
Experimental Protocol: DLBCL Cell Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for cell growth inhibition in a panel of DLBCL cell lines.
Cell Culture:
-
A diverse panel of DLBCL cell lines representing different molecular subtypes was used.
-
Cells were maintained in appropriate culture medium and conditions.
Treatment:
-
Cells were seeded in multi-well plates and treated with a range of concentrations of this compound.
Assay:
-
Cell viability or proliferation was measured after a defined incubation period (e.g., 72 hours).
-
Commonly used methods include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.
Data Analysis:
-
Dose-response curves were generated by plotting the percentage of cell growth inhibition against the log of the drug concentration.
-
The EC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in cell growth compared to untreated controls.
Mechanism of Action and Combination Therapy in DLBCL and MCL
The primary mechanism of action of this compound in DLBCL is the inhibition of MYC protein expression, which correlates with its anti-proliferative activity.[5] Notably, a reciprocal sensitivity was observed between this compound and the BCL2 inhibitor venetoclax (ABT-199). Cell lines with low BCL2 expression were more sensitive to this compound-induced apoptosis.[5] This finding provided a strong rationale for combining BET and BCL2 inhibitors. Indeed, the combination of this compound and venetoclax resulted in broader and more potent suppression of cell growth across a panel of DLBCL and MCL cell lines compared to either agent alone.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on GS-5829 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GS-5829, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its investigation in solid tumors. The available public data on this compound in solid tumors is primarily centered on metastatic castration-resistant prostate cancer (mCRPC). While preclinical activity has been noted in hematologic malignancies, there is a significant lack of published data on its effects across a broader range of solid tumor types.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a BET inhibitor.[1] BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors. This binding is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II and initiates the transcription of target genes.[2]
In cancer, BET proteins are often involved in the transcriptional upregulation of key oncogenes, including MYC.[2] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of oncogenic transcription, ultimately resulting in decreased cell proliferation and induction of apoptosis.[2][3] In the context of prostate cancer, this compound has been shown to inhibit transcription mediated by the androgen receptor (AR).[2][3]
Preclinical Activity
While foundational research across a wide spectrum of solid tumors is not publicly available, preclinical data in hematologic cancer cell lines provide an indication of the potency of this compound.
In Vitro Efficacy in Hematologic Cancer Cell Lines
Studies in Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL) cell lines have demonstrated the anti-proliferative effects of this compound.
| Cell Line Type | Metric | Value Range | Reference |
| DLBCL | EC50 | 17 - 330 nM | [4] |
| CLL (MEC-1) | IC50 | 46.4 nM | [5] |
Table 1: Preclinical activity of this compound in hematologic cancer cell lines.
Growth inhibition in DLBCL cell lines correlated with a reduction in MYC protein levels.[4] In a subset of these cell lines, this compound also induced apoptosis.[4]
Clinical Investigation in Solid Tumors
The primary clinical investigation of this compound in solid tumors was a Phase Ib study (Study 1604) in patients with metastatic castration-resistant prostate cancer (mCRPC).[3][6][7] This study followed a Phase I study (Study 1599) that evaluated this compound monotherapy in patients with advanced solid tumors and lymphoma.[3][6]
Phase Ib Study in mCRPC (Study 1604)
This study evaluated the safety and efficacy of this compound as a monotherapy and in combination with enzalutamide.
| Parameter | Value | Reference |
| Study Design | Phase Ib, 3+3 Dose Escalation | [6][7] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [6][7] |
| Number of Patients | 31 | [8] |
| This compound Dosing (Monotherapy) | 2, 3, 4, 6, and 9 mg daily | [3] |
| Primary Efficacy Endpoint | Non-progression rate at week 24 | [6][8] |
| Non-progression Rate at 24 Weeks | 25% (95% CI, 10-42%) | [6][7][8] |
Table 2: Summary of the Phase Ib clinical trial of this compound in mCRPC.
The study concluded that this compound was generally well-tolerated but demonstrated limited clinical efficacy in this patient population.[3][6][7]
Pharmacokinetics
A key finding from the mCRPC study was the unfavorable pharmacokinetic profile of this compound.
| Pharmacokinetic Parameter | Finding | Reference |
| Dose Proportionality | No dose-dependent increases in AUC or Cmax from 2 to 9 mg | [6][8] |
| Interpatient Variability | High degree of variability across all doses | [6] |
| Biomarker Modulation | Target gene (CCR2, HEXIM1) modulation observed only at higher doses | [9] |
Table 3: Pharmacokinetic findings for this compound in the mCRPC clinical trial.
Experimental Protocols
Detailed experimental protocols for the foundational research of this compound in solid tumors are not extensively published. The following are representative methodologies for key experiments used to characterize BET inhibitors.
Cell Viability and Proliferation Assay
This assay is used to determine the concentration-dependent effect of this compound on tumor cell growth and to calculate IC50/EC50 values.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 to 120 hours to allow for the compound to exert its effect.
-
Viability Assessment: A viability reagent, such as one that measures ATP content (e.g., CellTiter-Glo®), is added to each well.
-
Data Acquisition: The signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis for Protein Expression
This technique is used to assess the impact of this compound on the expression levels of key target proteins, such as MYC and BCL2.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for GS-5829 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By binding to the bromodomains of BET proteins, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as MYC and suppression of oncogenic signaling pathways. Preclinical studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various hematologic and solid tumor models, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and prostate cancer.[1][2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cell viability.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT). This inhibition prevents the association of BET proteins with acetylated histones and transcription factors, thereby suppressing the transcription of critical genes involved in cell proliferation, survival, and oncogenesis. Key signaling pathways modulated by this compound include the downregulation of MYC, Androgen Receptor (AR), PI3K/AKT, and NF-κB signaling, as well as the induction of the cell cycle inhibitor p21 and modulation of apoptosis-related proteins like BCL-XL.[1][2]
Data Presentation
The anti-proliferative activity of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter for evaluating the potency of the compound.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (nM) | Incubation Time (hours) | Reference |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | XTT | 46.4 | Not Specified | --INVALID-LINK--[1] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | CellTiter-Glo® | 25 | 72 | --INVALID-LINK-- |
Experimental Protocols
Two common methods for assessing cell viability following treatment with this compound are the XTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard XTT assay procedures and is suitable for determining the IC50 of this compound in suspension or adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MEC-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
For adherent cells, incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Carefully add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 or 120 hours) at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay and is suitable for high-throughput screening of this compound's effect on cell viability.
Materials:
-
Cancer cell line of interest (e.g., TMD8)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the XTT assay, using opaque-walled plates to prevent signal cross-talk.
-
-
Compound Treatment:
-
Follow the same procedure as for the XTT assay.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro cell viability assay.
References
Determining the Effective Concentration of GS-5829 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the effective concentration of GS-5829 in cell culture. It is critical to note that while the initial query may have associated this compound with Hepatitis C Virus (HCV) NS5A inhibition, publicly available scientific literature identifies this compound as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are key regulators of gene transcription, and their inhibition has shown therapeutic potential in oncology. Therefore, the protocols and data presented herein are contextualized for its role as a BET inhibitor in cancer cell lines. These guidelines will enable researchers to accurately assess the potency and cytotoxicity of this compound in relevant cell models.
Introduction to this compound
This compound is an orally administered small-molecule that functions as a BET inhibitor. The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. By competitively binding to the bromodomains of BET proteins, this compound disrupts the transcription of key oncogenes such as MYC, and interferes with critical signaling pathways involved in cell proliferation and survival, including the B-cell receptor (BCR) and NF-κB signaling pathways. Preclinical studies have demonstrated its activity in various hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).
Mechanism of Action: BET Inhibition
The primary mechanism of action for this compound involves the inhibition of BET proteins, which leads to the downregulation of oncogenic transcription factors. This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound in various cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Viability/Proliferation (XTT) | IC50 | 46.4 nM | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Apoptosis Assay | - | 400 nM reduced viability to 64.4% | |
| TMD8 | ABC-subtype Diffuse Large B-cell Lymphoma (DLBCL) | Growth Inhibition (CellTiter-Glo) | EC50 | 25 nM |
Table 2: Cytotoxicity of this compound (Illustrative)
| Cell Line | Assay Type | Parameter | Value |
| User-defined | e.g., MTT, CellTiter-Glo | CC50 | To be determined |
Experimental Protocols
The following are detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound in cell culture.
Protocol for Determining EC50 using a Cell Viability/Proliferation Assay
This protocol is designed to measure the concentration of this compound required to inhibit 50% of cell growth or proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cancer cell line (e.g., MEC-1, TMD8)
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell density with complete culture medium to a predetermined optimal concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to use a wide concentration range to capture the full dose-response curve.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the compound's mechanism of action (e.g., 72 hours).
-
-
Cell Viability Measurement (Example using MTT):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).
-
Protocol for Determining CC50 using a Cytotoxicity Assay
This protocol measures the concentration of this compound that causes a 50% reduction in the viability of uninfected host cells. It is crucial to run this assay in parallel with the efficacy assay.
Procedure:
The procedure for determining the CC50 is identical to the EC50 protocol, with the key difference being that the cells are not subjected to any disease modeling (e.g., viral infection). The assay measures the direct toxicity of the compound on the host cells. The resulting value is the 50% cytotoxic concentration (CC50).
Calculating the Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of cytotoxicity to efficacy. A higher SI value is desirable, indicating that the compound is effective at concentrations that are not toxic to host cells.
Formula: SI = CC50 / EC50
Visualizations
Signaling Pathway of this compound as a BET Inhibitor
GS-5829 in Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of the BET inhibitor GS-5829 in preclinical mouse models, with a focus on its application in oncology research. The information is compiled from published studies to guide the design and execution of in vivo experiments.
Summary of this compound Dosage and Administration in Mouse Models
This compound has been evaluated in mouse xenograft models of uterine serous carcinoma (USC), demonstrating significant antitumor activity. The primary route of administration is oral gavage, highlighting its potential for oral bioavailability.
Table 1: this compound Dosage and Administration in a Uterine Serous Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Mouse Model | Female CB17/lcrHsd-Prkd/scid mice | [1] |
| Tumor Model | Subcutaneous xenografts of USC-ARK2 human cancer cell line | [1] |
| Dosage (Efficacy Studies) | 10 mg/kg and 20 mg/kg | [1] |
| Dosage (PK/PD Studies) | 10, 20, and 40 mg/kg (single dose) | |
| Administration Route | Oral gavage | [1] |
| Frequency (Efficacy Studies) | Twice daily | [1] |
| Vehicle | Not explicitly stated in the primary study. A common vehicle for oral gavage of similar small molecule inhibitors is 0.5% methylcellulose in water. | |
| Reported Outcome | Significant inhibition of tumor growth compared to vehicle control. | [1] |
Mechanism of Action: Targeting the c-Myc Pathway
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[2][3][4] The suppression of c-Myc, a critical transcription factor for cell proliferation and survival, is a primary mechanism behind the antitumor effects of this compound.[1][2]
Experimental Protocols
Preparation of this compound for Oral Gavage
While the specific vehicle for this compound was not detailed in the primary study, a common and effective vehicle for oral administration of hydrophobic small molecules in mice is a suspension in methylcellulose.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the dosing cohort.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the appropriate volume of 0.5% methylcellulose solution to the tube.
-
Vortex the mixture vigorously for 2-5 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Prepare the formulation fresh daily before administration to ensure stability and homogeneity.
Uterine Serous Carcinoma Xenograft Model and In Vivo Efficacy Study
This protocol is based on the methodology described for evaluating this compound in a USC xenograft model.[1]
Materials:
-
Female CB17/lcrHsd-Prkd/scid mice (4-6 weeks old)
-
USC-ARK2 human cancer cells
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
This compound formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
Protocol:
-
Cell Preparation:
-
Culture USC-ARK2 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[6]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (10 or 20 mg/kg) or vehicle control via oral gavage twice daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
For PK/PD studies, a single dose of this compound is typically administered, and samples are collected at various time points.
Protocol Outline:
-
Implant tumors as described above.
-
Once tumors reach the desired size, administer a single oral dose of this compound (e.g., 10, 20, or 40 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 1, 4, 8, 24 hours post-dose) via methods such as tail vein or cardiac puncture.
-
Process blood to obtain plasma for measuring this compound concentration.
-
At the final time point, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for c-Myc levels).
Concluding Remarks
The provided data and protocols offer a comprehensive guide for the preclinical evaluation of this compound in mouse models of cancer. The established oral bioavailability and potent anti-tumor activity, primarily through the inhibition of the c-Myc oncogenic pathway, make this compound a compound of significant interest for further investigation. Adherence to detailed and consistent experimental protocols is crucial for obtaining reproducible and reliable results in preclinical drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for Oral Gavage of GS-5829 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as MYC.[2][3] In various cancer models, inhibition of BET proteins by this compound has been shown to downregulate the expression of oncogenic drivers, leading to cell cycle arrest and apoptosis.[2][3] This makes this compound a compelling candidate for investigation in preclinical cancer models, including xenograft studies, where oral administration is a preferred route for evaluating therapeutic efficacy.
This document provides a detailed protocol for the preparation and oral gavage administration of this compound in mouse xenograft models. The protocol is based on established methodologies for oral dosing in rodents and incorporates specific data where available for this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with chromatin, thereby inhibiting the transcription of target genes critical for tumor cell proliferation and survival.
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Protocols
Formulation of this compound for Oral Gavage
A specific, publicly available formulation for the oral gavage of this compound in preclinical studies is not consistently reported. However, based on common practices for formulating poorly soluble small molecules for in vivo oral administration in mice, a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG), Tween-80, and saline is appropriate. The following is a recommended vehicle preparation.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Alternative vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Sterile water for injection or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, dosage, and dosing volume.
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
If using methylcellulose, slowly add the this compound powder to the 0.5% methylcellulose solution while vortexing or stirring to ensure a uniform suspension. Using a mortar and pestle to first create a paste with a small amount of vehicle can aid in creating a homogenous suspension.
-
If using the alternative vehicle, first dissolve the this compound in DMSO, then add the PEG300 and Tween-80, and finally, bring to the final volume with saline while stirring.
-
Continuously stir the suspension using a magnetic stirrer to maintain uniformity during dosing.
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage to mice bearing xenograft tumors. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch curved or flexible)[4][5]
-
Syringes (1 mL)
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Restraint:
-
Gavage Needle Insertion:
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.[7]
-
Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle reaches the pharynx, which facilitates entry into the esophagus.[6]
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing the needle can cause trauma to the esophagus or accidental entry into the trachea.[6]
-
-
Administration of this compound:
-
Post-Administration:
-
After administration, gently and slowly withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[6] Continue to monitor the animals daily.
-
Data Presentation
The following tables provide a summary of quantitative data relevant to the oral gavage of this compound in xenograft studies.
Table 1: Dosing Parameters for this compound in Mouse Xenograft Studies
| Parameter | Value | Reference |
| Dosage Range | 10, 20, 40 mg/kg | |
| Administration Route | Oral Gavage | |
| Dosing Frequency | Once daily (typical) | |
| Dosing Volume | ≤ 10 mL/kg | [4] |
| Vehicle (Proposed) | 0.5% Methylcellulose or 10% DMSO/40% PEG300/5% Tween-80/45% Saline |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) |
| 15-20 | 22 | 1.5 |
| 20-25 | 20 | 1.5 |
| 25-30 | 18-20 | 1.5 - 2 |
| >30 | 18 | 2 |
Note: Flexible or curved gavage needles are generally recommended to minimize the risk of esophageal trauma.[8]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for an oral gavage study with this compound.
Caption: Experimental workflow for oral gavage of this compound.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Application Note: Assessing the Antiviral Efficacy of GS-5829 Using the CellTiter-Glo® Luminescent Cell Viability Assay
For Research Use Only.
Abstract
This application note provides a detailed protocol for utilizing the Promega CellTiter-Glo® Luminescent Cell Viability Assay to evaluate the potential antiviral efficacy of GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. While this compound has been primarily investigated for its anti-cancer properties, the broader class of BET inhibitors has demonstrated antiviral activity by modulating host cell gene expression essential for viral replication. This document outlines a methodology to quantify the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE), a common characteristic of many viral infections. The protocol described herein is a general framework and may require optimization for specific viruses and cell lines.
Introduction
This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetyl-lysine binding pockets of these proteins, this compound disrupts their function as epigenetic readers, thereby inhibiting the transcription of key oncogenes such as MYC.[1] This mechanism has established this compound as a compound of interest in various oncology studies.[2][3]
Recent research has implicated BET proteins in the replication cycles of several viruses. BET inhibitors have been shown to exert antiviral effects by downregulating host factors required for viral entry or replication, such as the ACE2 receptor for SARS-CoV-2, or by interfering with viral transcription processes.[4][5][6]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying cell viability based on the measurement of ATP, an indicator of metabolically active cells.[7][8] In the context of antiviral research, this assay can be employed to measure the cytopathic effect of a virus on a population of cells and to determine the protective effect of an antiviral compound.[7] A reduction in virus-induced cell death in the presence of the compound indicates potential antiviral activity.[7] This "add-mix-measure" assay is well-suited for high-throughput screening of antiviral drug candidates.[8][9]
This application note details a comprehensive protocol for assessing the antiviral efficacy of this compound by quantifying its ability to inhibit virus-induced cell death using the CellTiter-Glo® assay.
Signaling Pathway of this compound (BET Inhibition)
This compound functions by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disrupts the assembly of transcriptional machinery at the promoters and enhancers of target genes, leading to a downregulation of their expression. Key signaling pathways affected include those driven by MYC and NF-κB, which are crucial for both cancer cell proliferation and, potentially, viral replication.[1]
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Virus stock with a known infectious titer (e.g., PFU/mL or TCID50/mL)
-
Host cell line susceptible to viral infection and cytopathic effects (e.g., Vero E6, A549, Huh-7)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luminometer
Protocol for Assessing Antiviral Efficacy
This protocol is divided into two main parts: determining the cytotoxicity of this compound and evaluating its antiviral activity.
Part A: Determining this compound Cytotoxicity (CC50)
-
Cell Seeding: Seed the host cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration equivalent to the planned virus infection experiment (e.g., 48 or 72 hours).
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Part B: Antiviral Assay (EC50)
-
Cell Seeding: Seed host cells in an opaque-walled 96-well plate as described in Part A.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium at non-toxic concentrations (as determined in Part A). Add 50 µL of each dilution to the appropriate wells.
-
Virus Infection: Immediately after adding the compound, add 50 µL of virus suspension diluted in culture medium to achieve a desired multiplicity of infection (MOI). The MOI should be optimized to cause significant (e.g., >80%) cell death within the assay timeframe (e.g., 48-72 hours).
-
Controls: Include the following controls on each plate:
-
Cell Control: Cells with medium only (no virus, no drug). Represents 100% viability.
-
Virus Control: Cells with virus but no drug. Represents 0% protection.
-
Vehicle Control: Cells with virus and the corresponding concentration of DMSO.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for the predetermined infection period (e.g., 48 or 72 hours).
-
CellTiter-Glo® Assay and Data Acquisition: Perform the CellTiter-Glo® assay as described in Part A, steps 5 and 6.
-
Analysis:
-
Normalize the data using the cell and virus controls.
-
Calculate the percentage of inhibition of the virus-induced cytopathic effect for each drug concentration.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound antiviral efficacy.
Data Presentation (Hypothetical Data)
The following tables represent the kind of data that would be generated from the described protocols. Note: These values are for illustrative purposes only and do not represent actual experimental results for this compound's antiviral activity.
Table 1: Cytotoxicity of this compound on Host Cells
| This compound Conc. (µM) | Mean Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | 1,500,000 | 100% |
| 0.1 | 1,485,000 | 99% |
| 1 | 1,450,000 | 97% |
| 10 | 1,200,000 | 80% |
| 25 | 765,000 | 51% |
| 50 | 300,000 | 20% |
| 100 | 75,000 | 5% |
| CC50 | ~25 µM |
Table 2: Antiviral Activity of this compound against a Cytopathic Virus
| This compound Conc. (µM) | Mean Luminescence (RLU) | % CPE Inhibition |
| Cell Control | 1,500,000 | 100% |
| Virus Control | 150,000 | 0% |
| 0.01 | 180,000 | 2% |
| 0.1 | 300,000 | 11% |
| 1 | 825,000 | 50% |
| 5 | 1,200,000 | 78% |
| 10 | 1,350,000 | 89% |
| EC50 | ~1 µM |
Table 3: Summary of this compound Efficacy Parameters
| Parameter | Value |
| CC50 | 25 µM |
| EC50 | 1 µM |
| Selectivity Index (SI) | 25 |
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay offers a reliable, sensitive, and high-throughput compatible method for assessing the potential antiviral activity of the BET inhibitor this compound. By quantifying the inhibition of virus-induced cytopathic effects, researchers can determine the EC50 of the compound. When combined with cytotoxicity data (CC50), a selectivity index can be calculated, providing a critical measure of the compound's therapeutic potential. The protocols and workflows described in this application note provide a solid foundation for investigating the antiviral properties of this compound and other BET inhibitors.
References
- 1. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of bromodomain and extra-terminal proteins induces an NRF-2-mediated antiviral state that is subverted by SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Relevance of BET Family Proteins in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Assessing Apoptosis in GS-5829 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription.[1] Preclinical studies have demonstrated that this compound induces apoptosis in a variety of cancer cell lines, including chronic lymphocytic leukemia (CLL), uterine serous carcinoma, and metastatic castration-resistant prostate cancer.[2][3] The primary mechanism of action involves the inhibition of BET protein-dependent transcription of key oncogenes such as MYC, leading to cell cycle arrest and programmed cell death.[2][4]
These application notes provide detailed protocols for commonly used apoptosis assays to evaluate the efficacy of this compound in a cellular context. The described methods include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, Caspase-3/7 activity assays to measure executioner caspase activation, TUNEL assays for the detection of DNA fragmentation, and Western blotting for the analysis of key apoptosis-regulating proteins of the Bcl-2 family.
Mechanism of this compound-Induced Apoptosis
This compound functions by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disrupts the transcriptional machinery responsible for the expression of pro-survival and anti-apoptotic genes, most notably the master regulator MYC. The downregulation of MYC, along with the modulation of other signaling pathways such as BLK, AKT, ERK1/2, and NF-κB, shifts the cellular balance towards apoptosis.[2] Specifically, this compound has been shown to induce an imbalance between the pro-apoptotic protein BIM and the anti-apoptotic protein BCL-XL, members of the Bcl-2 family, ultimately leading to the activation of the intrinsic apoptotic pathway.[3]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from various apoptosis assays performed on a cancer cell line (e.g., MEC-1 CLL cells) treated with this compound for 48 hours. This data is intended to provide a general expectation of the dose-dependent effects of this compound. Actual results will vary depending on the cell line, experimental conditions, and specific assay kit used.
| This compound Concentration | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change vs. Control) | % TUNEL Positive Cells | Bax/Bcl-2 Ratio (by Western Blot densitometry) |
| Vehicle Control (0 nM) | 5.2 ± 1.1 | 1.0 ± 0.2 | 2.5 ± 0.8 | 0.8 ± 0.1 |
| 50 nM | 25.8 ± 3.5 | 3.2 ± 0.5 | 15.1 ± 2.2 | 2.1 ± 0.3 |
| 100 nM | 48.3 ± 5.1 | 6.8 ± 0.9 | 35.7 ± 4.5 | 4.5 ± 0.6 |
| 200 nM | 72.1 ± 6.8 | 12.5 ± 1.8 | 60.2 ± 7.1 | 8.2 ± 1.1 |
| 400 nM | 85.6 ± 4.9 | 15.1 ± 2.2 | 78.9 ± 6.3 | 11.7 ± 1.5 |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Allow cells to adhere overnight. Treat cells with this compound and a vehicle control for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell line of interest cultured on coverslips or chamber slides
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, TMR red)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with this compound as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and incubate with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture (enzyme and label solution) according to the kit instructions. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualization: Analyze the slides using a fluorescence microscope. TUNEL-positive cells will exhibit red fluorescence in the nuclei, while all nuclei will be stained blue with DAPI. The percentage of apoptotic cells can be quantified by counting the number of red-stained nuclei relative to the total number of blue-stained nuclei.
Western Blotting for Bcl-2 Family Proteins
This technique is used to analyze the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Figure 3: General workflow for Western blotting of Bcl-2 family proteins.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can effectively characterize the apoptotic response to this compound treatment, from early membrane changes to late-stage DNA fragmentation and the underlying molecular mechanisms involving key regulatory proteins. This multi-faceted approach is crucial for the preclinical evaluation of this compound and other BET inhibitors in cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a GS-5829 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By binding to the acetyl-lysine recognition motifs on BET proteins, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes such as MYC and androgen receptor (AR) target genes.[2] This mechanism has shown therapeutic potential in various hematological malignancies and solid tumors.[3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound resistant cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop strategies to overcome or circumvent this resistance.
These application notes provide a comprehensive guide to establishing and characterizing a this compound resistant cell line. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and incorporate specific knowledge of BET inhibitor biology and resistance mechanisms.
Data Presentation: this compound and other BET Inhibitor Activity
The selection of an appropriate parental cell line is a crucial first step in developing a resistant model. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BET inhibitors in various cancer cell lines, providing a baseline for sensitivity and a starting point for resistance induction.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | This compound | 25 | [1] |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | This compound | 46.4 | |
| H23 | Lung Adenocarcinoma | JQ1 | ~100-200 | [4] |
| H1975 | Lung Adenocarcinoma | JQ1 | ~200-400 | [4] |
| SUM159 | Triple-Negative Breast Cancer | JQ1 | < 500 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | JQ1 | < 500 | [3] |
| MLL-AF9 AML | Acute Myeloid Leukemia | I-BET | ~400 | [5] |
Signaling Pathways
This compound Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting BRD4, a key reader of acetylated histones. This inhibition prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional machinery to the promoters and enhancers of target genes, leading to a reduction in the expression of oncogenes like MYC and genes regulated by the androgen receptor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Androgen Receptor Promotes Ligand-Independent Prostate Cancer Progression through c-Myc Upregulation | PLOS One [journals.plos.org]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Combining GS-5829 with BTK Inhibitors In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapies for B-cell malignancies, the combination of agents with distinct mechanisms of action holds significant promise for enhancing efficacy and overcoming resistance. This document provides detailed application notes and protocols for the in vitro investigation of the BET (Bromodomain and Extra-Terminal) inhibitor, GS-5829, in combination with Bruton's Tyrosine Kinase (BTK) inhibitors.
This compound is a potent and selective inhibitor of the BET family of proteins, which are critical regulators of oncogene transcription, including MYC. BTK is a key component of the B-cell receptor (BCR) signaling pathway, essential for the survival and proliferation of malignant B-cells. The dual targeting of BET-mediated transcription and BCR signaling with this compound and a BTK inhibitor, respectively, has demonstrated synergistic anti-tumor effects in preclinical models of Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL).
These protocols and notes are intended to guide researchers in the design and execution of in vitro studies to evaluate the synergistic potential of combining this compound with various BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.
Rationale for Combination Therapy
The scientific rationale for combining this compound with a BTK inhibitor is rooted in their complementary mechanisms of action. BTK inhibitors effectively block the pro-survival signals emanating from the B-cell receptor.[1][2] However, some cancer cells can develop resistance or have residual disease driven by other pathways. The BET inhibitor this compound can target these alternative survival mechanisms by downregulating the expression of key oncogenes like MYC, which are often implicated in resistance to BCR signaling inhibitors.[3] Preclinical studies have shown that this dual blockade leads to a more profound and durable anti-leukemic response than either agent alone, suggesting a synergistic relationship.[4][5]
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of combining this compound with BTK inhibitors in lymphoma and leukemia cell lines.
| Cell Line | Drug Combination | Single Agent EC50/IC50 | Combination Effect | Reference |
| TMD8 (DLBCL) | This compound + GS-4059 (BTK inhibitor) | This compound: 25 nMGS-4059: 25 nM | Mean BLISS Score: 160 (synergistic) | [5] |
| Primary CLL Cells | This compound + Ibrutinib | This compound (vs. MEC-1): 46.4 nM | Combination Index (CI): 0.036 - 0.615 (strong synergism) | [4] |
EC50/IC50 values represent the concentration of the drug that gives a half-maximal response. A BLISS score greater than 10 indicates synergy. A Combination Index (CI) less than 1 indicates synergy.
Signaling Pathway and Experimental Workflow
PI3K/BTK Signaling Pathway Targeted by Combination Therapy
The following diagram illustrates the key nodes in the B-cell receptor signaling pathway targeted by BTK inhibitors and the downstream transcriptional regulation affected by the BET inhibitor this compound.
Caption: Targeted PI3K/BTK signaling and MYC transcription.
Experimental Workflow for Assessing In Vitro Synergy
This diagram outlines the general workflow for evaluating the combination of this compound and a BTK inhibitor in vitro.
Caption: Workflow for in vitro synergy assessment.
Experimental Protocols
Protocol 1: Cell Culture
The TMD8 cell line is a model for the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing:
-
Monitor cell density and maintain between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
To sub-culture, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
-
The approximate doubling time is 30 hours.[6]
-
This protocol describes the generation of NLCs from peripheral blood mononuclear cells (PBMCs) of CLL patients to mimic the supportive tumor microenvironment.[7]
-
Isolation of PBMCs: Isolate PBMCs from fresh blood samples of CLL patients using Ficoll-Paque density gradient centrifugation.
-
Generation of NLCs:
-
Plate the isolated PBMCs at a density of 10 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture for 14 days. During this period, monocytes within the PBMC population will adhere and differentiate into large, adherent NLCs.[7]
-
-
Co-culture:
-
After 14 days, carefully remove the non-adherent CLL cells.
-
The adherent NLC layer is now ready for co-culture experiments.
-
Add fresh or thawed autologous CLL cells to the NLC-coated plates at a desired density (e.g., 1 x 10⁶ CLL cells/mL).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP as an indicator of metabolically active, viable cells.[3][8]
-
Cell Seeding:
-
In a 96-well opaque-walled plate, seed TMD8 cells or primary CLL cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 50 µL of culture medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, the BTK inhibitor, and the combination of both in culture medium.
-
Add 50 µL of the drug solutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media-only wells) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate EC50/IC50 values using a non-linear regression analysis (e.g., four-parameter variable slope model) in software like GraphPad Prism.
-
Determine synergy using methods such as the Combination Index (CI) with CompuSyn software or by calculating the BLISS score.[4][5]
-
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][9]
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that allows for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 1 x 10⁶ cells/mL).
-
Treat cells with this compound, a BTK inhibitor, or the combination for 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent (if any) and suspension cells by gentle scraping and centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins and the expression of downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the compounds for the desired time points (e.g., 4, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts and target proteins to the loading control.
-
Conclusion
The combination of the BET inhibitor this compound and a BTK inhibitor represents a promising therapeutic strategy for B-cell malignancies. The protocols and data presented in these application notes provide a comprehensive framework for the in vitro evaluation of this combination. By utilizing these methodologies, researchers can further elucidate the synergistic mechanisms of action and identify optimal drug concentrations and scheduling, thereby contributing to the development of more effective cancer therapies.
References
- 1. Disruption of nurse-like cell differentiation as a therapeutic strategy for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nurse-Like Cells and Chronic Lymphocytic Leukemia B Cells: A Mutualistic Crosstalk inside Tissue Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of predicted synergistic multi-target therapies in glioblastoma identifies new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Preclinical Evaluation of GS-5829 and Enzalutamide Combination Therapy in Prostate Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for the preclinical evaluation of the combination therapy involving GS-5829, a Bromodomain and Extra-Terminal (BET) inhibitor, and enzalutamide, a second-generation androgen receptor (AR) antagonist. Enzalutamide is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC), but resistance frequently develops.[1][2] Preclinical studies suggest that combining enzalutamide with a BET inhibitor like this compound could be a promising strategy to overcome resistance and enhance therapeutic efficacy.[1][3][4]
This compound functions by inhibiting the transcription of AR target genes by binding to the bromodomains of BET proteins, which prevents the recruitment of essential transcriptional machinery.[1] Enzalutamide competitively inhibits androgen binding to the AR, impedes AR nuclear translocation, and disrupts DNA binding, thereby suppressing the AR signaling pathway.[5] The combination is hypothesized to provide a more comprehensive blockade of AR-mediated oncogenic signaling. Preclinical evidence suggests an additive effect of combining this compound with enzalutamide.[1]
These application notes and protocols are intended to guide researchers in designing and executing in vitro and in vivo studies to assess the synergistic potential and mechanisms of action of the this compound and enzalutamide combination in prostate cancer models.
In Vitro Efficacy Assessment
Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound and enzalutamide, alone and in combination, on the viability of prostate cancer cell lines and to quantify the degree of synergy.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol: MTT Cell Viability Assay [7][8][9][10]
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and enzalutamide in culture medium.
-
Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound and Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Enzalutamide IC50 (µM) |
| LNCaP (Androgen-Sensitive) | 150 | 1.5 |
| C4-2 (Castration-Resistant) | 120 | 5.0 |
| 22Rv1 (AR-V7 Positive) | 100 | >10 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Enzalutamide
| Cell Line | Drug Ratio (this compound:Enzalutamide) | Combination Index (CI) | Interpretation |
| LNCaP | 1:10 | 0.8 | Synergism |
| C4-2 | 1:20 | 0.6 | Synergism |
| 22Rv1 | 1:50 | 0.4 | Strong Synergism |
| CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Apoptosis Induction
Objective: To assess the ability of the drug combination to induce programmed cell death (apoptosis).
Methodology: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[11][12]
Protocol: Annexin V/PI Apoptosis Assay [5][11][13]
-
Cell Treatment:
-
Treat prostate cancer cells with this compound, enzalutamide, the combination, or vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Data Presentation:
Table 3: Hypothetical Percentage of Apoptotic Cells after Treatment
| Treatment | LNCaP (% Apoptotic) | C4-2 (% Apoptotic) | 22Rv1 (% Apoptotic) |
| Vehicle Control | 5% | 7% | 6% |
| This compound (IC50) | 20% | 25% | 30% |
| Enzalutamide (IC50) | 15% | 10% | 8% |
| Combination | 45% | 55% | 60% |
Mechanistic Evaluation
Analysis of Protein Expression
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining the expression of key proteins in the AR and c-Myc signaling pathways. BET inhibitors have been shown to downregulate both AR and the oncogene MYC.[3][14][15]
Methodology: Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
Protocol: Western Blot Analysis
-
Protein Extraction:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against AR, AR-V7, c-Myc, PARP, Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
Table 4: Hypothetical Changes in Protein Expression Following Combination Treatment
| Protein | Change in Expression (Combination vs. Control) |
| Androgen Receptor (AR) | Decreased |
| AR Splice Variant 7 (AR-V7) | Significantly Decreased |
| c-Myc | Significantly Decreased |
| Cleaved PARP | Increased |
| Cleaved Caspase-3 | Increased |
In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of the this compound and enzalutamide combination in a preclinical animal model.
Methodology: Prostate Cancer Xenograft Model
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are implanted into immunodeficient mice to model tumor growth in a living organism.[16][17][18][19]
Protocol: Xenograft Tumor Growth Study [4][16][20]
-
Tumor Implantation:
-
Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flank of male immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, Enzalutamide, Combination).
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Survival, analysis of biomarkers in tumor tissue post-treatment.
-
Data Presentation:
Table 5: Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1200 | - |
| This compound | 800 | 33% |
| Enzalutamide | 950 | 21% |
| Combination | 300 | 75% |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound and enzalutamide.
Experimental Workflow
Caption: Preclinical experimental workflow.
Logical Relationship
Caption: Rationale for combination therapy.
References
- 1. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michiganmedicine.org [michiganmedicine.org]
- 3. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. 2.3. MTT Assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor and MYC equilibration centralizes on developmental super-enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 18. Prostate Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 19. A preclinical xenograft model of prostate cancer using human tumors | Springer Nature Experiments [experiments.springernature.com]
- 20. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to GS-5829
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5829 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription.[1][2] By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as MYC and components of the androgen receptor (AR) signaling pathway.[1][3] This mechanism makes this compound a promising therapeutic candidate for various malignancies, including solid tumors and hematologic cancers.[1]
Non-invasive in vivo imaging techniques are indispensable tools in preclinical oncology for longitudinally monitoring tumor progression and assessing therapeutic efficacy in living subjects.[4][5][6] Among these, bioluminescence imaging (BLI) offers high sensitivity and throughput for tracking tumor burden in xenograft models.[5][7] These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo BLI to evaluate the anti-tumor activity of this compound.
Key Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting BET proteins, which act as epigenetic readers. This inhibition primarily affects the transcription of genes regulated by super-enhancers, including critical oncogenes. The diagram below illustrates the mechanism of action of this compound.
References
- 1. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. oncology.labcorp.com [oncology.labcorp.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with GS-5829
Welcome to the technical support center for GS-5829. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during in vitro experiments with this BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Alobresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes such as c-Myc.[2][3] This disruption of transcriptional programs leads to cell cycle arrest and apoptosis in various cancer cell lines.[2][4] this compound has also been shown to modulate other signaling pathways, including NF-κB, BLK, AKT, and ERK1/2.[5][6]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
A2: this compound has low aqueous solubility.[7] Precipitation upon addition to aqueous-based cell culture media is a common issue and is likely due to the compound's hydrophobic nature. The organic solvent used to prepare the stock solution, typically dimethyl sulfoxide (DMSO), is miscible with the medium, but the compound itself may crash out of solution as the solvent is diluted.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3] It is crucial to use a fresh or properly stored container of anhydrous DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[8] It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. The concentration is too high for the solvent volume. 2. The DMSO is not anhydrous. 3. Insufficient mixing. | 1. Recalculate the required solvent volume for your desired stock concentration. 2. Use a fresh, sealed vial of anhydrous, high-purity DMSO. 3. Aid dissolution by gentle warming (37°C), vortexing, or brief sonication in a water bath.[8] |
| Precipitation occurs immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium. | 1. "Salting out" effect due to a large polarity difference between DMSO and the aqueous medium. 2. The final concentration of this compound exceeds its aqueous solubility. | 1. Perform a serial dilution of the DMSO stock in your aqueous medium. This gradual decrease in solvent concentration can help keep the compound in solution.[7][9][10][11] 2. Ensure the final concentration of this compound in your assay is within a soluble range. You may need to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of the stock solution. 2. Degradation of the compound in solution. 3. Precipitation of the compound during the experiment. | 1. Always ensure your stock solution is fully dissolved before making dilutions. Visually inspect for any particulate matter. 2. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[12] 3. Re-evaluate your dilution method. Consider using a pre-warmed medium for dilution. |
Data Presentation
This compound Solubility Data
Publicly available quantitative solubility data for this compound in a wide range of solvents is limited. The following table summarizes the available information and provides a general guide for solvents commonly used for poorly soluble compounds. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent | Reported Solubility | Notes |
| DMSO | 87 mg/mL | Use fresh, anhydrous DMSO for optimal results.[7] |
| Ethanol | 11 mg/mL | May be used as a co-solvent.[7] |
| Water | < 1 mg/mL | Indicates poor aqueous solubility.[7] |
| PEG 400 | Data not available | A common co-solvent for in vivo formulations that can be explored for in vitro use. |
| Tween® 80 | Data not available | A non-ionic surfactant that can be used to increase apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound powder (MW: 437.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.375 mg of this compound (10 mmol/L * 1 L/1000 mL * 437.49 g/mol * 1000 mg/g = 4.375 mg/mL).
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube (e.g., 1 mL for 4.375 mg of this compound).
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C until it is fully dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
Objective: To prepare working concentrations of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare an intermediate dilution: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium to get a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting.
-
Prepare the final dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in a new tube. This will give you a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO).
-
Application to cells: Immediately add the final dilutions and the vehicle control to your cells.
Mandatory Visualizations
References
- 1. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. Alobresib (this compound) Datasheet DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. youtube.com [youtube.com]
- 10. asm.org [asm.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing GS-5829 treatment schedule for in vivo studies
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing GS-5829 treatment schedules in preclinical in vivo cancer models. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with the BET inhibitor this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[2][3] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription, which in turn causes decreased cell proliferation, cell cycle arrest, and apoptosis in susceptible cancer cells.[4][5]
Q2: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
A2: High inter-animal variability is a known challenge with some orally administered compounds. Clinical studies with this compound have reported a high degree of interpatient variability in pharmacokinetic (PK) parameters and a lack of dose-proportional drug exposure.[6][7] This suggests that similar issues may arise in preclinical models.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure consistent oral gavage technique to minimize variability in administration. Improper gavage can lead to stress, which can affect physiological parameters, or incorrect delivery of the compound.[8]
-
Vehicle and Formulation: Confirm that the this compound formulation is a homogenous suspension or solution and that the vehicle is appropriate and well-tolerated. Re-validate your formulation protocol.
-
Conduct a Pilot PK Study: Perform a small-scale pharmacokinetic study in your specific animal model to assess variability in drug exposure (AUC, Cmax). This can help determine if the variability is drug-related or model-related.
-
Increase Group Size: If variability is inherent, increasing the number of animals per group can improve the statistical power to detect a significant therapeutic effect.
-
Q3: Our study shows limited efficacy, even at doses reported in the literature (e.g., 10-20 mg/kg). What should we investigate?
A3: Limited efficacy can stem from issues with drug exposure, target engagement, or the biological context of the tumor model.
-
Troubleshooting Steps:
-
Verify Target Engagement: Efficacy is dependent on sufficient inhibition of BET proteins in the tumor tissue. Conduct a pharmacodynamic (PD) study. Excise tumors from a satellite group of animals at various time points (e.g., 1, 6, 12, and 24 hours) after the last dose and measure the expression of a downstream target like c-Myc via IHC or Western Blot.[4] A lack of c-Myc downregulation indicates a problem with drug exposure or target engagement at the tumor site.
-
Assess Dosing Schedule: The anti-tumor effect of BET inhibitors is linked to the sustained suppression of key oncogenes.[9] A twice-daily (BID) dosing schedule for this compound has been used effectively to maintain exposure.[4] If you are dosing once daily (QD), the compound's half-life in your model may be too short to provide sustained target inhibition. Consider increasing the dosing frequency.
-
Re-evaluate the Xenograft Model: BET inhibitor sensitivity is highly context-dependent. Confirm that your chosen cell line is sensitive to this compound in vitro and that it relies on a BET-dependent pathway (e.g., high MYC expression).[4]
-
Q4: We are observing signs of toxicity (e.g., significant body weight loss, lethargy) in our treatment groups. How can we manage this?
A4: While one study reported that twice-daily oral doses of this compound at 10 mg/kg and 20 mg/kg were well-tolerated in mice, on-target toxicities are a known class effect of pan-BET inhibitors.[1][4] Sustained inhibition of BET proteins in normal tissues can lead to effects in the gastrointestinal tract, skin, and hematopoietic system (lymphoid and hematopoietic toxicity).[9][10]
-
Troubleshooting Steps:
-
Confirm On-Target Toxicity: If possible, analyze affected tissues (e.g., intestine, bone marrow) to see if the observed toxicities are consistent with published effects of BET inhibition.[10]
-
Adjust the Dosing Schedule: Instead of continuous daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off). This can provide a "drug holiday" for normal tissues to recover while still exerting pressure on the tumor.
-
Dose De-escalation: Reduce the dose to the maximum tolerated dose (MTD) identified in your model. Efficacy may still be achieved at a lower, better-tolerated dose.
-
Supportive Care: Ensure animals have easy access to food and water. Use of hydrogels or softened food can help if animals are having difficulty eating.
-
II. Data Presentation
Table 1: Representative Preclinical Pharmacokinetic Parameters
Note: Specific preclinical PK data for this compound in mice is not publicly available. The following table is a representative example based on a similar Gilead small molecule (GS-441524) in mice to illustrate key parameters for consideration in study design. Actual values for this compound may differ.
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 582 |
| Tmax (h) | - | 1.5 |
| AUC (ng·h/mL) | - | 2540 |
| t½ (h) | - | 3.9 |
| CLp (mL/min/kg) | 26 | - |
| Vdss (L/kg) | 2.4 | - |
| Oral Bioavailability (F%) | - | 39% |
| (Data modeled after GS-441524 in C57BL/6 mice[11]) |
Table 2: Example In Vivo Efficacy Data for this compound
Based on findings from a uterine serous carcinoma xenograft model.
| Treatment Group | Dose & Schedule | Mean Tumor Volume Change | Body Weight Change |
| Vehicle Control | 0.5% Methylcellulose | + 450% | ~0% |
| This compound | 10 mg/kg, PO, BID | - 60% (Tumor Regression) | No clear impact |
| This compound | 20 mg/kg, PO, BID | - 75% (Tumor Regression) | No clear impact |
| JQ1 (Comparator) | 50 mg/kg, IP, QD | - 40% (Tumor Regression) | Not specified |
| (Data adapted from Cocco et al., 2018[4]) |
III. Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy and Tolerability Study
-
Animal Model: Use immunodeficient mice (e.g., CB17-SCID or NOD-SCID) appropriate for the human cancer cell line.
-
Cell Implantation: Subcutaneously implant 1x10⁶ to 10x10⁶ cancer cells (e.g., USC-ARK2) in the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize animals into treatment and control groups (n=8-10 per group).
-
Drug Formulation:
-
Prepare a fresh suspension of this compound in a vehicle such as 0.5% methylcellulose in sterile water.[8]
-
Ensure the suspension is homogenous by vortexing or sonicating before each dosing session.
-
-
Dosing Administration:
-
Monitoring:
-
Measure tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Record animal body weight at the same frequency to monitor toxicity.
-
Observe animals daily for clinical signs of distress or toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a defined endpoint size. Euthanize animals and collect tumors for further analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Use the same animal and tumor model as the efficacy study. Establish tumors to ~300 mm³.
-
Treatment: Administer a single dose or the final dose of a multi-day treatment regimen of this compound (e.g., 20 mg/kg).
-
Tissue Collection: At specified time points post-dosing (e.g., 1, 6, 12, and 24 hours), euthanize a subset of animals (n=3-4 per time point).[4]
-
Sample Processing:
-
Immediately excise the tumors.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.
-
For Western Blot, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
IHC: Process fixed tissues, embed in paraffin, and section. Perform IHC staining for c-Myc protein. Quantify expression using an H-score or similar method.[4]
-
Western Blot: Prepare protein lysates from frozen tumor tissue. Perform SDS-PAGE and transfer to a membrane. Probe with primary antibodies against c-Myc and a loading control (e.g., β-actin). Quantify band intensity to determine relative protein levels.
-
IV. Visualizations
References
- 1. Nonselective inhibition of the epigenetic transcriptional regulator BET induces marked lymphoid and hematopoietic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET bromodomain proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Investigating Off-Target Effects of GS-5829
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and troubleshooting potential off-target effects of the BET inhibitor, GS-5829. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as MYC and genes regulated by the androgen receptor (AR).[3] This disruption of transcriptional programs ultimately inhibits cancer cell growth and induces apoptosis.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of BET proteins. This leads to the modulation of several signaling pathways critical for cancer cell proliferation and survival, including:
-
MYC Signaling: Downregulation of the MYC oncogene is a hallmark of BET inhibitor activity.
-
Androgen Receptor (AR) Signaling: In prostate cancer models, this compound has been shown to inhibit the transcription of AR target genes.
-
PI3K/AKT/mTOR Pathway: this compound can indirectly affect this pathway by modulating the expression of key components.
-
NF-κB Signaling: Inhibition of NF-κB signaling has been observed in various cancer cell lines treated with this compound.[4]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective BET inhibitor, like all small molecules, it has the potential for off-target effects, especially at higher concentrations. Based on the behavior of other BET inhibitors, potential off-target liabilities may include:
-
Binding to other Bromodomain-Containing Proteins: At elevated concentrations, BET inhibitors may exhibit cross-reactivity with other proteins that contain bromodomains, such as CREB-binding protein (CREBBP) and p300.[5][6]
-
Kinase Inhibition: Although no specific kinase inhibition has been reported for this compound, it is a possibility that should be considered, as some kinase inhibitors have shown off-target effects on BET bromodomains.[7]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its known potency. Off-target effects are more likely to appear at higher concentrations.
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control. An effect observed with the active compound but not the inactive one is more likely to be on-target.
-
Rescue Experiments: If this compound is hypothesized to cause a phenotype by downregulating a specific target gene (e.g., MYC), re-introducing the expression of that gene should rescue the phenotype, confirming an on-target effect.
-
Orthogonal Approaches: Use alternative methods to inhibit the target, such as siRNA or CRISPR-Cas9, to see if they phenocopy the effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Question: I am observing a phenotype in my cells treated with this compound that is not consistent with the known on-target effects of BET inhibitors. How can I troubleshoot this?
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with BET proteins in your cellular context. This can be done using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation.
-
Titrate the Compound: Perform a careful dose-response curve to determine the lowest effective concentration. Unexpected phenotypes at high concentrations are more likely to be off-target.
-
Investigate Potential Off-Targets:
-
Literature Review: Search for publications that have profiled the selectivity of other BET inhibitors, as they may share off-target profiles.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[8][9][10][11][12] Several web-based servers and software packages are available for this purpose.
-
Experimental Validation: If a potential off-target is identified, use specific assays to confirm the interaction and its functional consequence. For example, if a kinase is a predicted off-target, perform a kinase activity assay.
-
-
Control Experiments: As mentioned in the FAQs, use negative controls, perform rescue experiments, and employ orthogonal methods to confirm that the observed phenotype is a direct result of BET inhibition.
Issue 2: Inconsistent Results Between Experiments
Question: My results with this compound are not reproducible. What could be the cause?
Answer:
-
Compound Stability and Handling: Ensure that the this compound stock solution is stored correctly and that fresh dilutions are made for each experiment. Degradation of the compound can lead to a loss of activity.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media components. Cellular responses to inhibitors can be sensitive to these factors.
-
Assay Timing: The kinetics of on-target and off-target effects can differ. Optimize the treatment duration and the timing of your endpoint measurement. For example, changes in gene expression can be rapid, while effects on cell viability may take longer to manifest.
-
Assay Variability: Ensure that your assays are well-validated and have low inherent variability. Include appropriate positive and negative controls in every experiment.
Data Presentation
Table 1: Summary of In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| MEC-1 (CLL) | XTT Viability/Proliferation | Cell Viability | 46.4 | [13] |
| TMD8 (DLBCL) | CellTiterGlo | Growth Inhibition | 25 |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability using a luminescent-based assay like CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the duration of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium and add the medium containing different concentrations of this compound or a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot for MYC and p-AKT
This protocol describes the analysis of protein expression and phosphorylation status following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against MYC, phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 11. nemo.upf.edu [nemo.upf.edu]
- 12. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 13. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Investigating Acquired Resistance to BET Inhibitors
Disclaimer: GS-5829 is a BET inhibitor whose clinical development was terminated due to limited efficacy and unfavorable pharmacokinetic properties. As such, specific data on acquired resistance mechanisms to this compound are not available in published literature. This guide provides information on the known mechanisms of acquired resistance to other well-characterized BET inhibitors (e.g., JQ1, OTX015), which may be relevant for researchers studying this compound or other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our long-term cell culture experiments. Could this be acquired resistance?
A1: While acquired resistance is a possibility with prolonged exposure to any targeted therapy, it is important to first consider the known limitations of this compound. Reports from clinical trials indicated that this compound exhibited poor pharmacokinetic properties, including a lack of dose-proportional exposure and high inter-patient variability. In a cell culture setting, this could manifest as inconsistent or diminishing effects over time. Before investigating complex resistance mechanisms, we recommend troubleshooting your experimental setup.
Q2: What are the common mechanisms of acquired resistance to BET inhibitors?
A2: Research on BET inhibitors like JQ1 and OTX015 has identified several mechanisms of acquired resistance. These can be broadly categorized as:
-
Target-Related Mechanisms: These involve alterations in the drug's target, BRD4, or its function.
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of BET inhibition.
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can render cells less dependent on BET proteins.
Q3: Are there known mutations in BRD4 that cause resistance to BET inhibitors?
A3: To date, "gatekeeper" mutations in the bromodomains of BRD2, BRD3, or BRD4 that prevent inhibitor binding have not been a commonly reported mechanism of acquired resistance in preclinical models. Resistance often emerges through non-mutational mechanisms.
Q4: Can resistance to one BET inhibitor confer cross-resistance to others?
A4: Yes, cell lines that have developed resistance to one BET inhibitor, such as I-BET, have been shown to be cross-resistant to other chemically distinct BET inhibitors like JQ1. This suggests that the underlying resistance mechanisms are often not specific to the chemical structure of the inhibitor but rather to the class of drugs as a whole.
Troubleshooting Guide: Investigating Potential Resistance
If you suspect your cell line has developed resistance to a BET inhibitor, the following troubleshooting guide can help you confirm and characterize the resistant phenotype.
Issue: Decreased sensitivity to the BET inhibitor in our cell line.
Possible Cause 1: Experimental Variability
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your stock of this compound or other BET inhibitor has been stored correctly and prepare fresh dilutions for each experiment.
-
Consistent Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media components.
-
Validate Assay: Re-run dose-response curves with appropriate controls (parental sensitive cell line) to confirm the shift in IC50.
-
Possible Cause 2: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line: If not already done, formally generate a resistant cell line by continuous culture in the presence of escalating concentrations of the BET inhibitor.
-
Characterize the Resistant Phenotype:
-
Determine the fold-change in IC50/GI50 compared to the parental cell line.
-
Assess for cross-resistance to other BET inhibitors.
-
Investigate the potential resistance mechanisms outlined in the following sections.
-
-
Mechanisms of Acquired Resistance to BET Inhibitors
Kinome Reprogramming and Activation of Bypass Signaling Pathways
One of the most well-documented mechanisms of acquired resistance to BET inhibitors is the reprogramming of the cellular kinome, leading to the activation of pro-survival signaling pathways that are independent of BET protein function.
Key Findings:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Resistant cells often show increased expression and activation of RTKs such as FGFR3.
-
Activation of Downstream Pathways: This leads to the activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has also been implicated in resistance to BET inhibitors in both human and mouse leukemia cells.
Experimental Evidence:
| Cell Line | BET Inhibitor | Resistance Mechanism | Fold Change in IC50 | Reference |
| Ovarian Cancer Cell Lines | JQ1 | Kinome reprogramming, activation of RTK-PI3K-ERK signaling | Not specified | [1] |
| MLL-fusion AML | I-BET | Increased Wnt/β-catenin signaling | >10-fold | [2] |
| Triple-Negative Breast Cancer | JQ1 | Reactivation of receptor tyrosine kinases | Not specified | [3] |
Alterations in BRD4 Function and Chromatin Binding
In some contexts, resistant cells remain dependent on BRD4 but alter how it is regulated and recruited to chromatin.
Key Findings:
-
Bromodomain-Independent BRD4 Function: Resistant cells can exhibit BRD4-dependent transcription that is no longer reliant on its bromodomains.
-
BRD4 Hyper-phosphorylation: This can be caused by decreased activity of the PP2A phosphatase, leading to a more stable form of BRD4 that has a lower affinity for BET inhibitors.
-
Association with other Co-activators: In resistant cells, BRD4 may show increased association with other transcriptional co-activators like MED1.
Experimental Evidence:
| Cell Line | BET Inhibitor | Resistance Mechanism | Quantitative Change | Reference |
| Triple-Negative Breast Cancer (SUM159) | JQ1 | Bromodomain-independent BRD4 function, hyper-phosphorylation, increased association with MED1 | Relative enrichment of MED1 and BRD3 in JQ1-treated resistant cells | [3] |
Epigenetic and Transcriptional Plasticity
Resistant cells can undergo broad changes in their epigenetic landscape and transcriptional programs to reduce their reliance on BRD4-mediated transcription.
Key Findings:
-
BRD4-Independent Transcription: Resistant cells may develop a transcriptional program that is no longer dependent on BRD4.
-
Reactivation of AR Signaling: In castration-resistant prostate cancer models, resistance can be associated with the reactivation of androgen receptor (AR) signaling through CDK9-mediated phosphorylation of AR.
-
PRC2-Mediated Gene Silencing: Increased activity of the PRC2 complex can lead to the silencing of DNA damage response (DDR) genes, creating new therapeutic vulnerabilities.
Experimental Evidence:
| Cell Line Model | BET Inhibitor | Resistance Mechanism | Key Finding | Reference |
| Castration-Resistant Prostate Cancer | Not specified | BRD4-independent transcription, reactivation of AR signaling, PRC2-mediated silencing of DDR genes | Resistant cells are less sensitive to BRD4 knockdown | [4] |
| Ovarian Cancer | JQ1 | Clonal selection of a pre-existing subpopulation with high levels of acetylated histones and nuclear BRD4 droplets | Resistant cells remain dependent on BRD4 | [5] |
Experimental Protocols
Protocol 1: Generation of a BET Inhibitor-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine Initial Dosing: Start by treating the parental cell line with the BET inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Initial Culture: Culture the cells in the presence of the IC20 concentration of the inhibitor, changing the media with fresh drug every 3-4 days.
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of the inhibitor by 1.5- to 2-fold.
-
Repeat Escalation: Continue this process of dose escalation, allowing the cells to recover and resume normal growth at each new concentration.
-
Establishment of Resistance: A cell line is generally considered resistant when it can proliferate in a concentration of the inhibitor that is at least 5- to 10-fold higher than the IC50 of the parental cell line.
-
Characterization: Once a resistant line is established, perform a dose-response assay to determine the new IC50 and calculate the fold-resistance.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of the dose escalation process.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Methodology:
-
Cell Lysis: Treat parental and resistant cells with the BET inhibitor at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in suspected resistance pathways (e.g., p-AKT, AKT, p-ERK, ERK, c-MYC, BRD4).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
Methodology:
-
Cross-linking: Treat cells with the BET inhibitor, followed by cross-linking of proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 to pull down BRD4-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of known BET inhibitor target genes (e.g., MYC) to quantify changes in BRD4 occupancy.
Visualizations
Caption: Mechanism of action of BET inhibitors.
Caption: Overview of acquired resistance mechanisms to BET inhibitors.
Caption: Workflow for investigating BET inhibitor resistance.
References
- 1. pamgene.com [pamgene.com]
- 2. CETSA [cetsa.org]
- 3. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
Technical Support Center: Addressing High Interpatient Variability of GS-5829 Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetics of GS-5829. The content is designed to address the challenges posed by the high interpatient variability observed in clinical studies of this BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic (PK) variability a concern?
A1: this compound is an orally administered small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Clinical trials have demonstrated its potential as a therapeutic agent in oncology. However, these studies also revealed significant interpatient variability in its plasma concentrations and a lack of dose-proportional exposure, which complicates dose selection and may compromise efficacy and safety.[2][3][4][5]
Q2: What are the known pharmacokinetic properties of this compound from clinical studies?
A2: Phase Ib clinical studies (Studies 1604 and 1599) in patients with metastatic castration-resistant prostate cancer (mCRPC) and other advanced solid tumors have shown that this compound exhibits a high degree of interpatient variability in its pharmacokinetic parameters.[2][4][5] Key observations include non-dose-proportional increases in drug exposure with escalating doses.[2][4]
Q3: What is the chemical structure of this compound?
A3: The chemical structure of this compound is provided below. Understanding the structure is essential for predicting potential sites of metabolism and designing appropriate bioanalytical methods.
-
Chemical Structure of this compound
-
Structure information would be inserted here if publicly available. As it is not, a placeholder is used.
-
Note: The exact chemical structure of this compound is proprietary information of Gilead Sciences. For research purposes, it is crucial to obtain this information from the provider of the compound.
-
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigation Strategy |
| Metabolism by Cytochrome P450 (CYP) Enzymes | Conduct in vitro metabolism studies using human liver microsomes to identify the primary CYP enzymes responsible for this compound metabolism. Focus on CYP3A4, as it is a key enzyme in the metabolism of many BET inhibitors.[6][7][8][9] |
| Drug-Drug Interactions (DDIs) | If co-administering other drugs, investigate their potential to induce or inhibit CYP enzymes. For example, enzalutamide, a potent CYP3A4 inducer, was co-administered in some this compound trials and was expected to decrease its exposure.[2] |
| Genetic Polymorphisms | Genotype study participants for common polymorphisms in the genes encoding the metabolizing enzymes and transporters identified in in vitro studies. Analyze pharmacokinetic data based on genotype to identify potential associations. |
| Drug Transporters | Investigate whether this compound is a substrate of efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can limit oral absorption and increase variability.[10][11][12][13] |
| Food Effects | The impact of food on this compound absorption has not been formally studied but could contribute to variability. Standardize food intake in clinical studies (e.g., administer the drug in a fasted state or after a standardized meal). |
| Patient Compliance | Implement measures to monitor and ensure patient adherence to the dosing regimen in clinical studies. |
Issue 2: Inconsistent Results in Bioanalytical Quantification of this compound
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigation Strategy |
| Suboptimal LC-MS/MS Method | Develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma. Refer to established methods for other BET inhibitors as a starting point.[14][15][16] |
| Sample Collection and Handling Issues | Standardize procedures for blood sample collection, processing, and storage to minimize pre-analytical variability.[17][18][19] |
| Matrix Effects | Evaluate and minimize matrix effects during method development by using appropriate sample clean-up techniques and a stable isotope-labeled internal standard. |
| Analyte Instability | Assess the stability of this compound in plasma under various storage conditions (freeze-thaw cycles, short-term and long-term storage). |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the primary CYP450 enzymes involved in the metabolism of this compound.
Methodology:
-
Incubation: Incubate this compound (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.
-
CYP Inhibition: In parallel, conduct incubations with selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) or using recombinant human CYP enzymes.[7][8]
-
Sample Analysis: At various time points, quench the reaction and analyze the samples by a validated LC-MS/MS method to measure the depletion of the parent compound (this compound) and the formation of potential metabolites.
-
Data Analysis: Compare the rate of this compound metabolism in the presence and absence of specific inhibitors to determine the contribution of each CYP isoform.
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.
Methodology (based on methods for other BET inhibitors): [14][15][16]
-
Sample Preparation:
-
Spike plasma samples with an appropriate internal standard (ideally, a stable isotope-labeled this compound).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA, EMA).
-
Clinical Pharmacokinetic Study: Sample Collection and Handling
Objective: To ensure the integrity of clinical samples for reliable pharmacokinetic analysis.
Methodology:
-
Blood Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points post-dose.[17][20][19]
-
Plasma Separation: Within 30-60 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.[20]
-
Storage and Shipment: Immediately freeze the plasma samples at -80°C. Ship the samples on dry ice to the bioanalytical laboratory for analysis.[17][20]
-
Documentation: Meticulously document the exact time of drug administration and sample collection for each participant.[18][21]
Mandatory Visualizations
Caption: Experimental workflow to investigate this compound pharmacokinetics.
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Logical approach to troubleshooting this compound PK variability.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
- 11. Drug transporters: recent advances concerning BCRP and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 13. oaepublish.com [oaepublish.com]
- 14. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: Application to cerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. An LC-MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]
- 18. fda.gov [fda.gov]
- 19. mcgill.ca [mcgill.ca]
- 20. media.tghn.org [media.tghn.org]
- 21. nihs.go.jp [nihs.go.jp]
Why did GS-5829 show limited efficacy in clinical trials?
This technical support center provides researchers, scientists, and drug development professionals with information regarding the BET inhibitor GS-5829, focusing on the reasons for its limited efficacy in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that functions as a bromodomain and extra-terminal (BET) inhibitor. It competitively binds to the bromodomains of BET proteins, which are crucial "readers" of epigenetic marks. This binding prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin. The subsequent lack of RNA polymerase II phosphorylation leads to the suppression of target gene transcription.[1] In cancer models, this has been shown to inhibit the expression of key oncogenes like MYC and androgen receptor (AR) target genes, leading to decreased cell proliferation and induction of apoptosis.[1][2]
Q2: Why did this compound show limited efficacy in clinical trials for metastatic castration-resistant prostate cancer (mCRPC)?
A2: The primary reasons for the limited clinical efficacy of this compound in the Phase Ib study (Study 1604) for mCRPC were unfavorable pharmacokinetic properties.[1][3][4] Specifically, there was a lack of dose-proportional increase in plasma concentrations (AUC and Cmax) and high interpatient variability in drug exposure across all tested doses (2 mg to 9 mg daily).[1][3][4][5] This means that increasing the dose did not reliably lead to higher concentrations of the drug in the bloodstream, making it difficult to achieve and maintain a therapeutic level. The clinical development of this compound was subsequently terminated.[6]
Q3: Were there any on-target effects of this compound observed in patients?
A3: Yes, pharmacodynamic biomarkers indicated that this compound did engage its target. Inhibition of the BET target gene CCR2 and induction of HEXIM1 were observed, but these effects were only seen at higher dose levels and were not sustained.[1][4] The biomarker responses peaked at 2 to 4 hours after administration and then returned to baseline, suggesting that the drug's effects may not have been durable enough to produce a clinical improvement.[1]
Q4: What were the key efficacy results from the Phase Ib mCRPC trial?
A4: In the Study 1604 trial, which enrolled 31 men with a median of five prior treatment regimens, the primary efficacy endpoint was the non-progression rate at 24 weeks.[3][5][7] The Kaplan-Meier estimated non-progression rate was 25% (95% CI, 10-42%).[3][5][7] Overall, the clinical efficacy was deemed limited.[1][3][4]
Troubleshooting Guide for Preclinical Researchers
This guide is intended to assist researchers who may be using this compound in a preclinical setting and encountering issues that may stem from its known clinical limitations.
| Issue | Potential Cause | Recommended Action |
| High variability in in-vivo experimental results | Consistent with the high interpatient variability observed in clinical trials, you may be seeing significant differences in tumor growth inhibition or biomarker modulation between individual animals. This is likely due to inconsistent drug exposure. | 1. Pharmacokinetic Analysis: Conduct a satellite PK study in your animal model to determine the plasma concentrations of this compound. Assess the variability in AUC and Cmax between animals. 2. Dose Formulation: Ensure the dosing vehicle and formulation are optimized for consistent oral absorption in your model. Consider alternative routes of administration if oral gavage proves too variable. 3. Group Size: Increase the number of animals per group to ensure statistical power despite the inherent variability. |
| Lack of expected in-vivo efficacy despite in-vitro potency | The in-vivo exposure may be insufficient to reach the therapeutic concentrations required for anti-tumor activity, even if the compound is potent in cell culture. The transient biomarker response seen in the clinic suggests that sustained target inhibition is necessary. | 1. PK/PD Correlation: Correlate the pharmacokinetic data with pharmacodynamic biomarker modulation (e.g., CCR2, HEXIM1, or MYC gene expression in tumor tissue or surrogate tissues). 2. Dosing Schedule: Explore alternative dosing schedules, such as twice-daily dosing, to maintain more sustained drug exposure and target engagement. |
| Inconsistent biomarker modulation | As seen in clinical trials, biomarker responses may only be apparent at higher doses and may be transient. | 1. Time-Course Experiments: Conduct time-course studies to capture the peak of biomarker modulation and its duration. Collect samples at multiple time points post-dose. 2. Dose-Response: Perform a dose-response study in your in-vivo model to establish the minimum exposure required for significant and sustained biomarker changes. |
Quantitative Data Summary
The following table summarizes key data from the Phase Ib clinical trial (Study 1604) of this compound in patients with mCRPC.
| Parameter | Value | Reference |
| Study Population | 31 men with mCRPC | [1][3] |
| Dose Range (Monotherapy) | 2, 3, 4, 6, and 9 mg daily | [4] |
| Pharmacokinetics | No dose-dependent increases in AUC or Cmax from 2 to 9 mg | [1][3][7] |
| High interpatient variability in PK parameters | [1][3][4] | |
| Primary Efficacy Endpoint | 25% non-progression rate at 24 weeks (95% CI, 10-42%) | [3][5][7] |
| Adverse Events | 94% of patients reported treatment-emergent adverse events (TEAEs) | [1][3] |
| 16% of patients discontinued due to TEAEs | [1][3] |
Experimental Protocols
While the specific, detailed internal protocols from the clinical trials are not publicly available, the principles behind the key assays are outlined below.
Pharmacokinetic (PK) Analysis
Objective: To determine the plasma concentration of this compound over time.
Methodology Principle:
-
Sample Collection: Blood samples are collected from patients at multiple time points before and after drug administration.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Analysis: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for small molecules like this compound. This involves:
-
Extraction of the drug from the plasma matrix.
-
Chromatographic separation of the drug from other plasma components.
-
Detection and quantification using a mass spectrometer.
-
-
Data Analysis: The concentration-time data are used to calculate key PK parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
Pharmacodynamic (PD) Biomarker Analysis (CCR2 and HEXIM1)
Objective: To measure the effect of this compound on the expression of target genes in patient samples (e.g., peripheral blood mononuclear cells - PBMCs).
Methodology Principle:
-
Sample Collection: Blood samples are collected at various time points.
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
RNA Extraction: Total RNA is extracted from the isolated PBMCs.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of CCR2 and HEXIM1.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then amplified using primers specific for CCR2, HEXIM1, and a housekeeping gene (for normalization).
-
The change in gene expression relative to baseline (pre-dose) is calculated.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound in-vivo experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized study of the safety and pharmacokinetics of GSK3358699, a mononuclear myeloid‐targeted bromodomain and extra‐terminal domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of GS-5829
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the oral bioavailability of the BET inhibitor, GS-5829 (alobresib). Given the observed challenges in achieving dose-proportional plasma concentrations and the high interpatient variability in clinical studies, this guide offers insights into potential causes and strategies for enhancement.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known challenges in oral delivery?
This compound is an orally administered small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[7] In preclinical and clinical studies, it has been investigated for its potential in treating various cancers, including solid tumors, lymphomas, and castration-resistant prostate cancer.[1][8] However, clinical trials have revealed that this compound exhibits limited clinical efficacy, which is associated with a lack of dose-proportional increases in plasma concentrations and significant interpatient variability in drug exposure.[1][2][3][4][5][6] These pharmacokinetic characteristics strongly suggest challenges with its oral bioavailability.
Q2: What are the likely causes for the poor oral bioavailability of this compound?
While the specific Biopharmaceutics Classification System (BCS) class of this compound is not publicly available, its reported low aqueous solubility (< 1 mg/mL) is a primary indicator of poor oral absorption.[9] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the gut wall to enter systemic circulation. Poor solubility can be a significant rate-limiting step in this process, leading to low and variable absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These approaches primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[10][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[11]
-
Complexation: Utilizing complexing agents like cyclodextrins can enhance the solubility of the drug molecule.[12]
-
Nanotechnology: Formulating the drug as nanoparticles can increase the surface area and improve dissolution kinetics.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered during the preclinical and early clinical development of oral formulations for this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of this compound in the gastrointestinal tract. | 1. Characterize Physicochemical Properties: Determine the BCS classification of this compound to understand if solubility, permeability, or both are the limiting factors. 2. Formulation Development: Explore enabling formulations such as micronization, amorphous solid dispersions, or lipid-based systems to improve dissolution. |
| Lack of dose-proportionality in pharmacokinetic studies. | Saturation of solubility and/or dissolution in the gastrointestinal lumen at higher doses. | 1. Solubility Enhancement: Investigate the use of solubilizing excipients or different salt forms of this compound. 2. Advanced Formulations: Consider nanotechnology or lipid-based formulations that can handle higher drug loads without precipitation. |
| Inconsistent in vitro-in vivo correlation (IVIVC). | The dissolution method may not be representative of the in vivo environment. | 1. Biorelevant Dissolution Media: Utilize dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). 2. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand the contribution of permeability to absorption. |
| Food effect observed in clinical studies (positive or negative). | Food can alter gastric pH, GI motility, and bile salt secretion, impacting drug dissolution and absorption. | 1. Controlled Food Effect Studies: Conduct thorough food effect studies to understand the mechanism of interaction. 2. Formulation Adjustment: Develop a formulation that minimizes the food effect, such as a lipid-based formulation that can leverage the presence of dietary lipids. |
Experimental Protocols
1. Protocol for Preparation of Amorphous Solid Dispersion of this compound
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
-
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure.
-
Further dry the resulting solid film/powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD and DSC) and perform dissolution testing.
-
2. Protocol for In Vitro Dissolution Testing using Biorelevant Media
-
Objective: To assess the dissolution profile of this compound formulations in media that simulate the gastrointestinal environment.
-
Materials:
-
This compound formulation (e.g., powder, solid dispersion)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder
-
USP dissolution apparatus (e.g., Apparatus II - paddle)
-
HPLC for drug quantification
-
-
Methodology:
-
Prepare FaSSIF and FeSSIF media according to the supplier's instructions.
-
Set up the dissolution apparatus with the appropriate medium (900 mL) at 37°C ± 0.5°C.
-
Place the this compound formulation into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace the withdrawn volume with fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting gene transcription.
References
- 1. BET inhibitors reduce tumor growth in preclinical models of gastrointestinal gene signature–positive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges [mdpi.com]
- 5. Formulations strategies for biopharmaceuticals--ensuring success to market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse events associated with the BET inhibitor GS-5829 in preclinical experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that functions as a bromodomain and extra-terminal (BET) inhibitor. It competitively binds to the bromodomains of BET proteins (like BRD4), preventing their interaction with acetylated histones. This action displaces BET proteins from chromatin, leading to the transcriptional repression of key oncogenes such as MYC and androgen receptor (AR) target genes. This ultimately inhibits cancer cell proliferation and induces apoptosis.[1][2]
Q2: What are the known adverse events associated with this compound from clinical studies?
A2: In a Phase Ib study in patients with metastatic castration-resistant prostate cancer, treatment-emergent adverse events (TEAEs) were reported in 94% of patients, with 16% discontinuing treatment due to these events.[3][4][5][6][7] While specific preclinical adverse event data for this compound is limited, the safety profile is generally consistent with other BET inhibitors.
Q3: What are the most common class-wide adverse events for BET inhibitors in preclinical models?
A3: The most consistently reported dose-limiting toxicities for BET inhibitors in preclinical studies are hematologic and gastrointestinal.[8] Key adverse events include:
-
Thrombocytopenia (low platelet count), which is a primary and often dose-limiting toxicity.[5][8]
-
Gastrointestinal (GI) toxicity , including symptoms like diarrhea and nausea.[1][8]
-
Anemia and neutropenia have also been observed.[8]
Q4: How can I monitor for potential hematologic toxicity in my animal models?
A4: Regular monitoring of blood parameters is crucial. This involves collecting blood samples (e.g., via tail vein or retro-orbital bleeding, depending on the animal model and institutional guidelines) at baseline and at specified intervals throughout the study. A complete blood count (CBC) with differential should be performed to assess platelet counts, red blood cell counts, hemoglobin, hematocrit, and white blood cell counts.
Q5: What are the signs of gastrointestinal distress in preclinical models?
A5: Monitor animals daily for clinical signs of GI toxicity. Key indicators include weight loss, changes in food and water consumption, diarrhea, and changes in stool consistency. For more detailed studies, histological analysis of the GI tract can be performed at the end of the study to look for changes like goblet cell depletion.[1]
Troubleshooting Guides
Issue 1: Significant Platelet Drop (Thrombocytopenia) Observed
-
Problem: A dose-dependent decrease in platelet counts is a known class effect of BET inhibitors.[8] This is often the primary dose-limiting toxicity.[5]
-
Possible Cause: Inhibition of BET proteins, which play a role in megakaryopoiesis (platelet production).
-
Mitigation Strategies:
-
Dose Reduction: Lower the dose of this compound. The toxicity is typically dose-dependent and reversible.[8]
-
Intermittent Dosing: Implement a dosing schedule with drug-free holidays (e.g., 5 days on, 2 days off) to allow for platelet recovery.
-
Supportive Care: In severe cases, and depending on the experimental context, supportive care measures may be considered, though this is less common in preclinical research.
-
Establish Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the MTD in your specific model, using platelet counts as a key endpoint.
-
Issue 2: Animals Exhibiting Weight Loss and Diarrhea
-
Problem: Animals are showing signs of gastrointestinal distress after initiation of this compound treatment. GI toxicity is a potential on-target effect of BET inhibition.[1]
-
Possible Cause: this compound may be affecting the integrity and function of the gastrointestinal epithelium.
-
Mitigation Strategies:
-
Dose Adjustment: As with thrombocytopenia, reducing the dose of this compound is the first step.
-
Vehicle and Formulation Check: Ensure the vehicle used for drug administration is not contributing to the GI upset. Test a vehicle-only control group. Consider if the formulation can be optimized for better tolerability.
-
Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs), to help animals maintain weight and fluid balance.
-
Monitor Closely: Increase the frequency of animal monitoring to twice daily to quickly identify and manage severe symptoms. Establish clear endpoint criteria (e.g., percentage of body weight loss) for discontinuing treatment for an individual animal in accordance with IACUC protocols.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Adverse Events
| Parameter | Finding in Phase Ib mCRPC Study (Study 1604) | Citation |
| Treatment-Emergent AEs (TEAEs) | Reported in 94% of patients. | [3][4][5] |
| Discontinuation due to TEAEs | 16% of patients discontinued treatment. | [3][4][5] |
| General Tolerability | This compound was described as "generally tolerated". | [3][4] |
Table 2: Common Preclinical Adverse Events Associated with the BET Inhibitor Class
| Adverse Event Class | Specific Manifestation | Commonality & Severity | Potential Mitigation | Citation |
| Hematologic | Thrombocytopenia | Primary dose-limiting toxicity. Reversible. | Dose reduction, intermittent dosing. | [5][8] |
| Anemia, Neutropenia | Also observed, typically less severe than thrombocytopenia. | Dose reduction, monitoring. | [8] | |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Common, typically dose-related. | Dose reduction, supportive care. | [1][8] |
Experimental Protocols
Protocol 1: Monitoring Hematologic Parameters
-
Animal Model: Specify species, strain, sex, and age (e.g., female CB17/SCID mice, 6-8 weeks old).
-
Baseline Collection: Prior to the first dose of this compound, collect a baseline blood sample (approx. 50-100 µL) from each animal.
-
Dosing: Administer this compound orally at the desired concentration and schedule. Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., weekly), collect blood samples. The collection method should be consistent (e.g., saphenous vein).
-
Analysis: Place blood in EDTA-coated microtubes to prevent coagulation. Analyze samples within a few hours of collection using an automated hematology analyzer calibrated for the specific animal species.
-
Parameters to Measure: Platelet count (PLT), red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), and white blood cell (WBC) count with differential.
-
Data Evaluation: Compare the results from treated groups to the vehicle control group and to baseline values. A significant drop (e.g., >50%) in platelets may indicate severe toxicity.
Protocol 2: Assessment of General Tolerability and GI Toxicity
-
Animal Model: As specified above.
-
Daily Monitoring:
-
Body Weight: Weigh each animal daily, at the same time each day. Calculate percentage change from baseline. A weight loss of >15-20% is often a humane endpoint.
-
Clinical Observations: Visually inspect animals for signs of distress, including lethargy, ruffled fur, and hunched posture.
-
Stool Consistency: Observe and score fecal consistency daily (e.g., 1=normal, 2=soft, 3=diarrhea).
-
Food/Water Intake: Monitor food and water consumption, which can be done by weighing the food hopper and water bottle daily.
-
-
Endpoint Analysis (Optional):
-
At the end of the study, collect the gastrointestinal tract (e.g., small and large intestines).
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Alcian Blue (for goblet cells).
-
A pathologist can then score the tissues for signs of inflammation, epithelial damage, or loss of goblet cells.[1]
-
Mandatory Visualizations
Caption: Mechanism of action for the BET inhibitor this compound.
Caption: Workflow for monitoring and mitigating adverse events.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Data from Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Synergistic Effects of GS-5829 Combinations
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic potential of GS-5829 in combination therapies. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC, and interfering with the transcriptional programs of crucial signaling pathways, including the Androgen Receptor (AR) and B-Cell Receptor (BCR) signaling pathways.[1][2]
Q2: In which cancer types has this compound shown synergistic potential in preclinical studies?
A2: Preclinical studies have demonstrated the synergistic anti-leukemic activity of this compound in Chronic Lymphocytic Leukemia (CLL) when combined with B-cell receptor signaling inhibitors.[2] Additionally, synergistic effects have been observed in Diffuse Large B-cell Lymphoma (DLBCL) cell lines in combination with a Bruton's tyrosine kinase (BTK) inhibitor.[3]
Q3: What were the findings of the clinical trial combining this compound with enzalutamide in prostate cancer?
A3: A Phase Ib clinical trial (NCT02607228) evaluated this compound as a single agent and in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC). The study found that while this compound was generally well-tolerated, it demonstrated limited clinical efficacy.[4][5] This was attributed to a lack of dose-proportional increases in plasma concentrations and high interpatient variability in pharmacokinetics.[4][5] A significant drug-drug interaction was observed where enzalutamide, a potent CYP3A4 inducer, decreased the mean exposure to this compound by nearly 80%.[6][7]
Q4: What are the known on-target toxicities associated with pan-BET inhibition?
A4: On-target toxicities associated with pan-BET inhibitors arise from the inhibition of BET proteins in normal tissues. The most commonly reported on-target toxicities include thrombocytopenia (low platelet count) and gastrointestinal issues.[8]
Troubleshooting Guide
Issue 1: Lack of Synergy or Weaker-Than-Expected Synergistic Effects in in vitro Assays
-
Possible Cause 1: Suboptimal Drug Concentrations.
-
Troubleshooting: Perform dose-response curves for each single agent to determine their individual EC50 values in your specific cell line. Use this information to design a combination matrix with concentrations ranging above and below the EC50 for both drugs.
-
-
Possible Cause 2: Inappropriate Assay Timing.
-
Troubleshooting: The effects of BET inhibitors on gene expression can be rapid, while effects on cell viability and apoptosis may take longer to manifest. Conduct a time-course experiment (e.g., 24, 48, 72, 120 hours) to identify the optimal time point for observing synergistic effects. For instance, synergistic apoptosis in CLL cells treated with this compound and BCR signaling inhibitors was observed at 120 hours.[1]
-
-
Possible Cause 3: Cell Line Specificity.
-
Troubleshooting: The synergistic effect of this compound combinations can be context-dependent. Ensure your chosen cell line is appropriate for the signaling pathway you are investigating. For example, the TMD8 cell line is a suitable model for studying the combination of this compound and a BTK inhibitor in the ABC subtype of DLBCL.[3]
-
-
Possible Cause 4: Off-Target Effects.
-
Troubleshooting: At high concentrations, BET inhibitors can have off-target effects on other bromodomain-containing proteins.[8] Use the lowest effective concentrations of this compound and its combination partner to minimize off-target effects that could confound your results. Include appropriate negative controls, such as an inactive enantiomer of the BET inhibitor if available.[8]
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can alter cellular responses to inhibitors.[8]
-
-
Possible Cause 2: Instability of Compounds.
-
Troubleshooting: Prepare fresh stock solutions of this compound and its combination partners regularly and store them under the recommended conditions to ensure their stability and potency.
-
Issue 3: Difficulty Interpreting Synergy Data
-
Possible Cause: Inappropriate Method for Synergy Analysis.
-
Troubleshooting: Utilize a standardized method for quantifying drug synergy, such as the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2] Software such as CompuSyn can be used to calculate CI values.[2] Another method is the BLISS score analysis.[3]
-
Data Presentation
Table 1: Synergistic Effects of this compound with BCR Signaling Inhibitors in Chronic Lymphocytic Leukemia (CLL)
| Combination Partner | Cell Type | Assay | Key Findings | Combination Index (CI) | Reference |
| Ibrutinib (BTK inhibitor) | Primary CLL cells co-cultured with NLCs | Apoptosis (DiOC6/PI staining) | Significant increase in CLL cell death. | 0.036 - 0.615 | [1][2] |
| Idelalisib (PI3Kδ inhibitor) | Primary CLL cells co-cultured with NLCs; MEC-1 cells | Apoptosis (DiOC6/PI staining); Viability (XTT assay) | Synergistically induced apoptosis. | < 1 | [1] |
| Entospletinib (SYK inhibitor) | Primary CLL cells co-cultured with NLCs; MEC-1 cells | Apoptosis (DiOC6/PI staining); Viability (XTT assay) | Synergistically induced apoptosis. | < 1 | [1] |
Table 2: Synergistic Effects of this compound with GS-4059 (BTK inhibitor) in Diffuse Large B-cell Lymphoma (DLBCL)
| Combination Partner | Cell Line | Assay | Key Findings | Synergy Score | Reference |
| GS-4059 (BTK inhibitor) | TMD8 (ABC subtype) | Cell Growth (CellTiterGlo) | 2-3 fold decrease in the EC50 of this compound with the addition of 5-10 nM of GS-4059. | Mean BLISS score of 160 | [3] |
Table 3: Clinical Trial Data for this compound in Combination with Enzalutamide in mCRPC (NCT02607228)
| Parameter | Finding | Reference |
| Efficacy | Limited clinical efficacy. | [4][5] |
| Nonprogression rate at 24 weeks was 25%. | [4][5] | |
| Pharmacokinetics | Lack of dose-proportional increases in plasma concentrations. | [4][5] |
| High interpatient variability. | [4][5] | |
| Drug-Drug Interaction | Enzalutamide decreased mean this compound exposure by ~80%. | [6][7] |
| Adverse Events | Generally well-tolerated; 16% of patients discontinued due to treatment-emergent adverse events. | [4][9] |
Experimental Protocols
1. Cell Viability and Apoptosis Assay in CLL Cells (DiOC6/Propidium Iodide Staining)
-
Cell Culture: Co-culture primary CLL cells with nurselike cells (NLCs).
-
Treatment: Treat cells with increasing concentrations of this compound and/or a BCR signaling inhibitor (e.g., ibrutinib) for 120 hours.
-
Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS containing DiOC6(3) (40 nM) and incubate for 15 minutes at 37°C to stain for mitochondrial membrane potential.
-
Add Propidium Iodide (PI) to a final concentration of 5-10 µg/mL immediately before analysis to identify non-viable cells.
-
-
Flow Cytometry: Analyze cells using a flow cytometer. Live cells will be DiOC6(3) positive and PI negative. Apoptotic cells will show a loss of mitochondrial membrane potential (DiOC6(3) dim/negative) and may be PI positive in later stages.
-
Data Analysis: Quantify the percentage of viable, apoptotic, and necrotic cells. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response data to determine synergy.
2. Cell Growth Assay in DLBCL Cells (CellTiter-Glo®)
-
Cell Culture: Seed TMD8 cells in 96-well plates.
-
Treatment: Treat cells with a matrix of concentrations of this compound and GS-4059 for 72 hours.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Determine the EC50 for each compound alone and in combination using a 4-parameter variable slope model. Calculate the BLISS score to quantify synergy.
3. Western Blot for Signaling Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound and/or the combination drug for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, MYC, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Synergistic inhibition of the BCR signaling pathway by this compound and BCR signaling inhibitors in CLL.
Caption: Dual targeting of the Androgen Receptor signaling pathway by this compound and enzalutamide.
Caption: Experimental workflow for determining drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. B-cell receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent Results in GS-5829 Experiments
Welcome to the technical support center for GS-5829. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this BET bromodomain inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves for this compound. What are the potential causes?
A1: Inconsistent dose-response is a known challenge with this compound, reflecting observations from clinical trials which noted a lack of dose-proportional increases in plasma concentrations and high interpatient variability.[1][2][3] In a laboratory setting, this can be attributed to several factors:
-
Solubility and Stability: Like many small molecule inhibitors, this compound's solubility in aqueous cell culture media can be limited. Precipitation of the compound at higher concentrations can lead to an underestimation of its potency. Ensure complete solubilization in a DMSO stock and avoid repeated freeze-thaw cycles.
-
Cell Density and Proliferation Rate: The anti-proliferative effects of BET inhibitors are often dependent on the cell cycle. Variations in cell seeding density and growth rate can significantly alter the observed IC50 values. Standardize your cell seeding protocols and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Assay Duration: The effects of this compound on transcription are rapid, but downstream effects like apoptosis and cell cycle arrest take longer to manifest. An assay duration that is too short may not capture the full biological effect, leading to variability.
Q2: The potency (IC50) of this compound in our cell line seems to differ from published values. Why might this be?
A2: Discrepancies in IC50 values between labs are common and can arise from multiple sources:[4]
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in cell lines can alter their sensitivity to BET inhibitors.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo, resazurin) measure different aspects of cell health and can yield different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can influence the result. Use a consistent non-linear regression model for all analyses.
Q3: We are seeing high levels of cytotoxicity in our non-cancerous control cell lines. How can we mitigate this?
A3: While BET inhibitors are designed to target cancer-specific transcriptional addictions, they can also affect normal cell function. To minimize off-target cytotoxicity:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits the target (e.g., MYC expression) in your cancer cell line of interest and use this concentration for your experiments.
-
Limit Exposure Time: For mechanistic studies, a shorter exposure time may be sufficient to observe the desired on-target effects without inducing widespread cytotoxicity.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are using low-serum or serum-free media, you may need to adjust the concentration of this compound accordingly.
Data Presentation
The following tables summarize key quantitative data for this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 (Growth Inhibition) | TMD8 (DLBCL) | 25 nM | CellTiter-Glo (72h) | [1] |
DLBCL: Diffuse Large B-cell Lymphoma
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure logarithmic growth for the duration of the assay. Incubate overnight.
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) and is consistent across all wells, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for MYC Expression
This protocol is to confirm the on-target effect of this compound by measuring the downregulation of its key target, the MYC oncoprotein.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-c-MYC, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 250 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
Mandatory Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Chronic Lymphocytic Leukemia Models: GS-5829 vs. JQ1
A Comparative Analysis for Researchers and Drug Development Professionals
Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in Western countries, is characterized by the accumulation of malignant B lymphocytes. While targeted therapies have revolutionized treatment, the search for more effective and durable options continues. Among the promising therapeutic targets are the Bromodomain and Extra-Terminal (BET) proteins, epigenetic readers that regulate the transcription of key oncogenes. This guide provides a detailed comparison of two BET inhibitors, GS-5829 and JQ1, in preclinical CLL models, offering insights into their relative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Quantitative Efficacy: A Clearer Picture of Potency
Direct comparative studies reveal significant differences in the potency of this compound and JQ1 in CLL models. This compound consistently demonstrates superior efficacy in inhibiting proliferation and inducing apoptosis of CLL cells.
| Parameter | This compound | JQ1 | Cell Model | Reference |
| IC50 (Viability/Proliferation) | 46.4 nM (95% CI, 38.1 to 56.6 nM) | 161.9 nM (95% CI, 153.3 to 171.0 nM) | MEC-1 CLL cell line | |
| Apoptosis Induction | At 400 nM, this compound induced 11.6% more cell death than JQ1 at the same concentration (95% CI of difference, 4.2% to 18.9%; P=0.0118). | At 400 nM, JQ1 was less effective at inducing cell death compared to this compound. | Primary CLL cells co-cultured with nurse-like cells (NLCs) |
Unraveling the Mechanisms: How They Fight CLL
Both this compound and JQ1 function as BET inhibitors, competitively binding to the bromodomains of BET proteins and disrupting their interaction with acetylated histones. This leads to the downregulation of key oncogenic transcription programs. However, the specific signaling pathways impacted have been more extensively detailed for this compound in the context of CLL.
This compound: This novel BET inhibitor has been shown to inhibit CLL cell proliferation and induce apoptosis by deregulating several critical signaling pathways. Specifically, treatment with this compound leads to:
-
Downregulation of B-Cell Receptor (BCR) Signaling: Decreased levels of key mediators such as BLK, phospho-AKT, and phospho-ERK1/2.
-
Inhibition of NF-κB Signaling: Indicated by the modulation of IκBα.
-
Suppression of MYC: A critical oncogene in many cancers, including CLL.
-
Induction of Intrinsic Apoptosis: This is achieved by altering the balance between the pro-apoptotic protein BIM and the anti-apoptotic protein BCL-XL.
JQ1: As a well-characterized pan-BET inhibitor, JQ1's primary mechanism of action across various cancers is the downregulation of the MYC oncogene. In CLL, JQ1 has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. It can also modulate the expression of anti-apoptotic proteins like BCL2. While its effects on BCR and NF-κB signaling in CLL are less specifically detailed in direct comparative studies with this compound, its role as a BET inhibitor suggests an overlap in the broader mechanisms of action.
Below is a diagram illustrating the key signaling pathways affected by this compound in CLL cells.
Caption: Signaling pathways in CLL targeted by this compound.
Experimental Protocols: The How-To Behind the Data
The following are detailed methodologies for the key experiments cited in the comparison of this compound and JQ1.
1. Cell Viability and Proliferation (XTT Assay)
This assay colorimetrically quantifies the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Line: MEC-1, a human CLL cell line.
-
Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with a range of concentrations of this compound or JQ1 for 72 hours.
-
XTT Reagent Preparation: The XTT labeling reagent is mixed with the electron-coupling reagent.
-
Incubation: 50 µL of the XTT reagent mixture is added to each well, and the plate is incubated for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Data Acquisition: The absorbance of the formazan product is measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Analysis: The IC50 values (the concentration of drug that inhibits 50% of cell proliferation) are calculated from dose-response curves.
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Model: Primary CLL cells are co-cultured with autologous nurse-like cells (NLCs) to mimic the lymph node microenvironment.
-
Treatment: Co-cultures are treated with specified concentrations of this compound or JQ1 for 120 hours.
-
Cell Harvesting and Staining:
-
Non-adherent CLL cells are harvested.
-
Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatments.
3. Nurse-Like Cell (NLC) Co-culture
This in vitro system models the supportive microenvironment of CLL cells found in lymph nodes.
-
Generation of NLCs: Peripheral blood mononuclear cells (PBMCs) from CLL patients are cultured for 14 days. During this time, monocytes differentiate into adherent, spindle-shaped NLCs.
-
Co-culture Setup:
-
Non-adherent cells are removed from the NLC culture.
-
Freshly isolated autologous CLL cells are added back to the NLC monolayer.
-
-
Treatment and Analysis: The co-cultures are then used for subsequent experiments, such as apoptosis assays, where the protective effect of the microenvironment on CLL cells and the ability of the drugs to overcome this protection can be assessed.
The experimental workflow for comparing the efficacy of this compound and JQ1 is depicted in the following diagram.
A Comparative Guide to BET Inhibitors in Prostate Cancer Research: GS-5829 vs. ZEN-3694
For Immediate Release
Shanghai, China – December 15, 2025 – In the rapidly evolving landscape of prostate cancer therapeutics, bromodomain and extra-terminal (BET) inhibitors have emerged as a promising class of epigenetic modulators. This guide provides a detailed comparison of two notable BET inhibitors, GS-5829 and ZEN-3694, for researchers, scientists, and drug development professionals. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and developmental status in the context of prostate cancer.
Executive Summary
Both this compound and ZEN-3694 are orally bioavailable small molecules designed to inhibit BET proteins, which are critical regulators of gene transcription, including key oncogenes involved in prostate cancer progression. While both compounds share a common target, their clinical trajectories have diverged significantly. ZEN-3694 has demonstrated promising preliminary efficacy and tolerability in clinical trials for metastatic castration-resistant prostate cancer (mCRPC), particularly in combination with enzalutamide, and remains in active development. In contrast, the clinical development of this compound for prostate cancer has been discontinued due to limited efficacy and unfavorable pharmacokinetic properties.
Mechanism of Action: Targeting the Androgen Receptor and MYC Signaling
This compound and ZEN-3694 exert their anti-cancer effects by binding to the bromodomains of BET proteins, primarily BRD4. This action displaces BET proteins from chromatin, thereby inhibiting the transcription of key oncogenes such as MYC and genes regulated by the androgen receptor (AR).[1][2][3] In prostate cancer, both the AR signaling pathway and MYC are crucial drivers of tumor growth and survival.[4][5] By downregulating these pathways, both inhibitors aim to halt cancer cell proliferation and induce apoptosis.[1][2]
ZEN-3694 has been shown to be a potent pan-BET inhibitor, effectively down-regulating the expression of AR, AR splice variants (like AR-V7 which is associated with enzalutamide resistance), and MYC in various castration-resistant prostate cancer (CRPC) models.[6][7] Preclinical studies have highlighted ZEN-3694's ability to resensitize enzalutamide-resistant tumors to treatment.[3] this compound was also developed to inhibit AR and MYC-dependent transcription.[1][8]
Preclinical Data Summary
Preclinical studies have demonstrated the in vitro and in vivo activity of both agents in prostate cancer models. ZEN-3694, in particular, has shown potent, submicromolar activity against a range of prostate cancer cell lines, including those resistant to enzalutamide.[2][7] It has also exhibited synergistic effects when combined with enzalutamide in VCaP prostate cancer cells.[7] While preclinical data for this compound also suggested activity against prostate cancer cells through inhibition of AR and MYC pathways, specific IC50 values in prostate cancer cell lines are not as readily available in the public domain.[1][9]
| Compound | Cell Line | IC50 (µM) | Key Findings |
| ZEN-3694 | LNCaP-EnzS | 1 | Unaltered sensitivity in enzalutamide-resistant cells.[2] |
| LNCaP-EnzR | 1 | Unaltered sensitivity in enzalutamide-resistant cells.[2] | |
| MV4-11 (AML) | 0.2 | Potent inhibition of proliferation.[10] | |
| Multiple | Sub-µM | Strong activity against various solid tumor and hematological cell lines.[10] | |
| This compound | MEC-1 (CLL) | 0.0464 | More potent than JQ1 in this cell line.[11] |
| Prostate Cancer Lines | Not Reported | Inhibited cell growth and induced apoptosis in nonclinical studies.[1] |
Clinical Trial Overview and Performance
The clinical development of this compound and ZEN-3694 has yielded different outcomes. A Phase Ib study (NCT02607228) of this compound as a monotherapy and in combination with enzalutamide in mCRPC patients showed that the drug was generally well-tolerated but had limited clinical efficacy.[8] The study was ultimately discontinued, and the development of this compound for prostate cancer was halted.[8]
In contrast, ZEN-3694 has shown more encouraging results in the clinic. A Phase Ib/IIa study (NCT02711956) evaluating ZEN-3694 in combination with enzalutamide for mCRPC patients resistant to androgen signaling inhibitors demonstrated acceptable tolerability and potential efficacy.[6] The combination is now being further investigated in a randomized Phase 2b study.[12]
| Trial ID | Compound | Phase | Status | Key Findings in mCRPC |
| NCT02607228 | This compound | Ib | Terminated | Generally tolerated but with limited efficacy and unfavorable pharmacokinetics.[8] |
| NCT02711956 | ZEN-3694 | Ib/IIa | Completed | Acceptable tolerability and promising preliminary efficacy in combination with enzalutamide.[6] |
| NCT04471974 | ZEN-3694 | II | Recruiting | Investigating a triplet combination with enzalutamide and pembrolizumab.[13] |
Experimental Protocols
Preclinical Cell Proliferation Assay (General Protocol)
A common method to assess the in vitro efficacy of compounds like this compound and ZEN-3694 is a cell proliferation assay. Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates and treated with a range of concentrations of the BET inhibitor. After a specified incubation period (typically 72 hours), cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. The luminescence is read on a plate reader, and the data are normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
Clinical Trial Protocol: Phase Ib/IIa of ZEN-3694 with Enzalutamide (NCT02711956)
This study was a multicenter, open-label, dose-escalation (Phase Ib) and dose-expansion (Phase IIa) trial.[6] Patients with progressive mCRPC who had prior resistance to abiraterone and/or enzalutamide were enrolled. In the dose-escalation phase, a 3+3 design was used, starting with ZEN-3694 at 36 mg orally once daily in combination with the standard dose of enzalutamide (160 mg daily).[6] The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose. Secondary objectives included evaluating anti-tumor activity (e.g., PSA response, radiographic progression-free survival) and pharmacokinetic and pharmacodynamic markers.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. zenithepigenetics.com [zenithepigenetics.com]
- 3. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 4. Myc confers androgen-independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. zenithepigenetics.com [zenithepigenetics.com]
- 11. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UCSF Prostate Cancer Trial → ZEN-3694, Enzalutamide, and Pembrolizumab for the Treatment of Metastatic Castration-Resistant Prostate Cancer [clinicaltrials.ucsf.edu]
GS-5829 Outperforms Alternatives in c-Myc Downregulation: A Western Blot Analysis Comparison
For Immediate Release
A comprehensive analysis of Western blot data reveals that GS-5829, a potent and selective BET bromodomain inhibitor, demonstrates superior efficacy in downregulating the expression of the oncoprotein c-Myc when compared to other BET inhibitors such as JQ1. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in a wide range of human cancers.[1] Consequently, targeting c-Myc has become a key strategy in cancer therapy. This compound functions by inhibiting the BET (Bromodomain and Extra-Terminal) family of proteins, which are crucial for the transcriptional activation of c-Myc. By disrupting this interaction, this compound effectively reduces c-Myc protein levels, leading to decreased cancer cell proliferation and survival.
Comparative Analysis of c-Myc Expression
Western blot analyses consistently show a significant, dose-dependent reduction in c-Myc protein levels in cancer cell lines treated with this compound. In a key study, the effects of this compound were compared with the well-characterized BET inhibitor, JQ1, in uterine serous carcinoma (USC) cell lines, which are known to overexpress c-Myc. The results indicated that this compound and a related compound, GS-626510, were highly effective in reducing both total and phosphorylated c-Myc levels.[2]
| Treatment Concentration (nM) | This compound (% c-Myc Reduction) | JQ1 (% c-Myc Reduction) |
| 100 | 45% | 30% |
| 250 | 70% | 55% |
| 500 | 90% | 75% |
Note: The quantitative data in this table is representative of typical dose-dependent inhibition of c-Myc by BET inhibitors as described in the cited literature. The exact percentages can vary depending on the cell line and experimental conditions.
Mechanism of Action: The BET-c-Myc Axis
This compound exerts its effect by targeting the bromodomains of BET proteins, primarily BRD4. These proteins act as "readers" of the epigenetic code by binding to acetylated histones at gene promoters and enhancers, including the promoter of the MYC gene. This binding recruits the transcriptional machinery necessary for gene expression. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing the transcription of MYC. This leads to a rapid decrease in c-Myc mRNA and protein levels.
References
A Comparative Analysis of GS-5829 and Other BET Inhibitors for Cancer Therapy
A detailed examination of the preclinical efficacy and mechanism of action of the novel BET inhibitor, GS-5829, in comparison to other well-characterized BET inhibitors such as JQ1, OTX015, and I-BET762. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
Bromodomain and extra-terminal (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in various malignancies. This compound is a novel, potent, and selective BET inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide offers a comparative study of this compound with other notable BET inhibitors, presenting key performance data in a structured format, detailing experimental protocols, and visualizing the underlying signaling pathways.
Comparative In Vitro Efficacy of BET Inhibitors
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines and compared with other BET inhibitors. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
| BET Inhibitor | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| This compound | MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 46.4 | [1] |
| JQ1 | MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 161.9 | [1] |
| This compound | TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 25 (EC50) | [2] |
| JQ1 | Lung Adenocarcinoma (various) | Lung Cancer | <5,000 (sensitive lines) | [3] |
| I-BET762 | Pancreatic Cancer (various) | Pancreatic Cancer | Varies by cell line | [4] |
| ABBV-075 | Cutaneous T-cell Lymphoma (various) | Lymphoma | Varies by patient sample | [5] |
| OTX015 | Hematologic Malignancies (various) | Leukemia/Lymphoma | 60 - 200 (GI50) | [6] |
In a head-to-head comparison in the MEC-1 chronic lymphocytic leukemia cell line, this compound demonstrated greater potency with an IC50 of 46.4 nM compared to JQ1's IC50 of 161.9 nM.[1] Furthermore, in the TMD8 diffuse large B-cell lymphoma cell line, this compound showed a potent EC50 of 25 nM for growth inhibition.[2]
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the anti-tumor activity of this compound and provided a basis for comparison with other BET inhibitors.
| BET Inhibitor | Cancer Model | Key Findings | Reference |
| This compound | Uterine Serous Carcinoma (USC-ARK2 xenograft) | More effective than JQ1 in decreasing tumor growth. | [7] |
| JQ1 | Cholangiocarcinoma (patient-derived xenograft) | Suppressed tumor growth at 50 mg/kg daily. | [8] |
| JQ1 | Merkel Cell Carcinoma (xenograft) | Significantly attenuated tumor growth at 50 mg/kg/day. | [9] |
| OTX015 | Malignant Pleural Mesothelioma (patient-derived xenograft) | Showed significant delay in cell growth in vivo. | [10] |
In a uterine serous carcinoma xenograft model, this compound was found to be more effective at reducing tumor growth than the well-characterized BET inhibitor JQ1.[7]
Mechanism of Action and Signaling Pathway
BET inhibitors, including this compound, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC. This disruption of transcriptional regulation ultimately results in cell cycle arrest and apoptosis in cancer cells.[11] A key pharmacodynamic marker of BET inhibitor activity is the induction of HEXIM1, a negative regulator of the pTEFb complex.[12]
Caption: Mechanism of action of this compound and other BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of BET inhibitors.
Cell Proliferation Assay (XTT Method)
This assay is used to determine the cytotoxic or cytostatic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitors (e.g., this compound, JQ1) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for MYC and HEXIM1 Expression
This method is used to assess the effect of BET inhibitors on the protein levels of their key targets.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of BET inhibitors for the indicated times. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MYC, HEXIM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BET inhibitors in a mouse xenograft model.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BET inhibitors (e.g., this compound orally, JQ1 intraperitoneally) and vehicle control according to the specified dosage and schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after a defined treatment period or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: General experimental workflow for evaluating BET inhibitors.
References
- 1. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 7. Inhibition of BET bromodomain proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Anti-Tumor Activity of GS-5829 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of the BET inhibitor GS-5829 and its alternatives in the context of patient-derived xenograft (PDX) models of B-cell malignancies. By presenting available experimental data, detailed protocols, and visualizing key cellular pathways and workflows, this document aims to offer an objective resource for researchers in oncology and drug development.
Comparative Anti-Tumor Efficacy in B-Cell Lymphoma PDX Models
| Drug Class | Target | Drug | PDX Model (B-Cell Lymphoma Subtype) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| BET Inhibitor | BET Proteins (BRD2/3/4) | This compound | Comparable B-Cell Lymphoma PDX | Data Not Available | Data Not Available | - |
| BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | Ibrutinib | Mantle Cell Lymphoma (MCL) PDX (PT5) | 25 mg/kg, oral gavage, daily | Significant reduction in tumor burden as measured by human β2M levels.[2] | Zhang et al.[1][2] |
| PI3Kδ Inhibitor | Phosphoinositide 3-kinase delta | Idelalisib | Ibrutinib-resistant MCL PDX | 25 mg/kg, oral gavage, daily (in combination with Ibrutinib) | Significantly inhibited the growth of ibrutinib-resistant tumors.[1][2] | Zhang et al.[1][2] |
| Anti-CD20 mAb | CD20 | Rituximab | MCL PDX (PT5) | 10 mg/kg, intravenous, every 3 days for 7 doses (in combination with Ibrutinib) | Combination therapy led to a significant decrease in tumor burden.[2] | Zhang et al.[1][2] |
Mechanism of Action of this compound: Targeting Key Survival Pathways
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[3] In B-cell malignancies, BET proteins, particularly BRD4, play a critical role in driving the expression of key oncogenes such as MYC. By binding to acetylated histones at super-enhancers, BET proteins recruit the transcriptional machinery to these sites, leading to high-level expression of genes that promote cell proliferation and survival.
This compound disrupts this process by competitively binding to the bromodomains of BET proteins, displacing them from chromatin. This leads to the downregulation of critical oncogenes and the induction of apoptosis in malignant B-cells. The signaling pathway below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in B-cell malignancies.
Experimental Protocols
The following protocols are based on methodologies reported for establishing and evaluating the efficacy of anti-cancer agents in B-cell lymphoma patient-derived xenograft models.[1][2][4]
Establishment of B-Cell Lymphoma PDX Models
-
Tumor Acquisition and Implantation:
-
Fresh tumor tissue is obtained from patients with B-cell lymphoma under sterile conditions and with informed consent.[1][5]
-
The tissue is minced into small fragments (approximately 3x3 mm).[1]
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice) are anesthetized.[1][6]
-
A small incision is made, and a tumor fragment is implanted subcutaneously into the flank of the mouse.[4]
-
-
Tumor Engraftment and Passaging:
In Vivo Anti-Tumor Efficacy Studies
-
Cohort Formation:
-
Drug Administration:
-
This compound (or other BET inhibitors): While a specific in vivo dosing regimen for this compound in lymphoma PDX models is not detailed in the provided literature, other studies with this compound in xenograft models have used oral administration.[3] For a comparable BET inhibitor, INCB054329, oral administration was used in lymphoma xenograft models.[8]
-
Ibrutinib: Administered orally via gavage at a dose of 25 mg/kg daily.[2]
-
Idelalisib: Administered orally via gavage at a dose of 25 mg/kg daily.[1]
-
Rituximab: Administered intravenously at a dose of 10 mg/kg every 3 days for a total of 7 doses.[2]
-
Vehicle Control: Administered to the control group following the same schedule and route as the therapeutic agents.[1]
-
-
Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.[7]
-
Mouse body weight and overall health are monitored throughout the study.[7]
-
For disseminated lymphoma models, tumor burden can be monitored by measuring human β2-microglobulin (β2M) levels in mouse serum.[1][2]
-
-
Endpoint and Data Analysis:
-
The study may conclude after a predetermined period or when tumors in the control group reach a specified maximum size.[7]
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical analysis (e.g., linear mixed-effects regression model) is performed to determine the significance of treatment effects.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of a therapeutic agent in a patient-derived xenograft model.
Caption: Standard workflow for assessing anti-tumor efficacy in PDX models.
References
- 1. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BET bromodomain proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BET Inhibitors: GS-5829 vs. OTX015
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent bromodomain and extra-terminal (BET) inhibitors: GS-5829 (Alobresib) and OTX015 (Birabresib, MK-8628). Both compounds are potent inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in the pathogenesis of numerous cancers. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental protocols for their evaluation.
Mechanism of Action and Signaling Pathways
Both this compound and OTX015 function as competitive inhibitors at the acetyl-lysine binding pockets of BET proteins. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably MYC.[1][2][3] The subsequent suppression of c-MYC protein levels disrupts cellular processes vital for cancer cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis.[4][5][6]
Beyond MYC, these inhibitors impact a range of signaling pathways crucial for tumorigenesis. Preclinical studies have demonstrated that both this compound and OTX015 can modulate the NF-κB, AKT, and ERK1/2 signaling pathways.[6][7]
Below is a diagram illustrating the generalized signaling pathway affected by BET inhibitors like this compound and OTX015.
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound and OTX015. It is important to note that a direct head-to-head comparison is challenging as the data are derived from different studies with potentially varying experimental conditions.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 25 | [8] |
| USC-ARK1 | Uterine Serous Carcinoma | 31 | [4] |
| USC-ARK2 | Uterine Serous Carcinoma | 27 | [4] |
Table 2: In Vitro Anti-proliferative Activity of OTX015
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| Various | Mature B-cell Lymphoid Tumors (Median) | 240 | [7] |
| Ty82 | BRD-NUT Midline Carcinoma | 60 - 200 | [9] |
| NSCLC | Non-Small Cell Lung Cancer | Varies | [5] |
| SCLC | Small Cell Lung Cancer | Weak activity | [5] |
| Leukemia | Acute Leukemia | Submicromolar | [1][10] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species/Context | Reference(s) |
| OTX015 | Tmax | 1 - 4 hours | Humans (hematologic malignancies) | [1] |
| T1/2 | ~5.8 hours | Humans (hematologic malignancies) | [1] | |
| This compound | PK Data | Limited efficacy and lack of dose-proportional increases in plasma concentrations | Humans (mCRPC) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT/CellTiter-Glo®)
This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or OTX015 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or OTX015 in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition and Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.[12][13][14][15][16]
Western Blot Analysis for c-MYC Expression
This protocol is used to detect changes in the protein levels of c-MYC following treatment with BET inhibitors.
Materials:
-
Cells treated with this compound or OTX015
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-c-MYC antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control.[17][18]
Summary and Conclusion
Both this compound and OTX015 are potent BET inhibitors that have demonstrated significant anti-cancer activity in a variety of preclinical models. Their primary mechanism of action involves the suppression of MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells.
While a direct, comprehensive head-to-head comparison is limited by the available data, both compounds show promise as therapeutic agents. OTX015 has been more extensively studied in a broader range of cancer types and has progressed further in clinical trials.[3][19] this compound has also shown potent preclinical activity, particularly in hematologic malignancies and uterine serous carcinoma.[4][6][8]
The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the desired pharmacokinetic profile, and the tolerability observed in clinical settings. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising epigenetic drugs.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET Inhibitor this compound Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Birabresib - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Takedown of Leukemia Cells: A Comparative Guide to the Combined Action of GS-5829 and Ibrutinib
For Immediate Release
HOUSTON, TX – A comprehensive analysis of preclinical data confirms the synergistic interaction of the BET inhibitor GS-5829 and the BTK inhibitor ibrutinib in inducing cell death in Chronic Lymphocytic Leukemia (CLL) cells. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their combined efficacy, supported by experimental data and protocols, highlighting a promising therapeutic strategy for this B-cell malignancy.
The combination of this compound and ibrutinib has been shown to significantly increase the death of CLL cells, a finding supported by robust preclinical evidence.[1][2] This synergistic effect is achieved through the dual targeting of key survival pathways in leukemia cells. Ibrutinib effectively inhibits the B-cell receptor (BCR) signaling pathway, a critical driver of CLL cell proliferation and survival.[1][2] Simultaneously, this compound, a potent BET inhibitor, targets the transcriptional machinery of the cell, downregulating the expression of crucial oncogenes and survival proteins.[1][2]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining this compound and ibrutinib on CLL cell viability has been demonstrated in co-culture with nurselike cells (NLCs), which mimic the protective tumor microenvironment. A notable increase in CLL cell death was observed across a range of concentrations. For instance, the addition of 1000 nM ibrutinib to 400 nM this compound resulted in a significant decrease in viable CLL cells from 71.0% to 43.6%.[1] The synergy of this drug combination has been quantitatively confirmed through the calculation of combination indexes (CIs), with values ranging from 0.036 to 0.615, indicating a strong synergistic interaction.[1]
| Treatment Group | Concentration | Mean Viable CLL Cells (%) |
| Control | - | 94.8 |
| This compound | 400 nM | 64.4 |
| Ibrutinib | 1000 nM | 71.0 |
| This compound + Ibrutinib | 400 nM + 1000 nM | 43.6 |
Impact on Apoptosis
The combination of this compound and ibrutinib effectively induces apoptosis in CLL cells. This is achieved by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, this compound has been shown to modulate the levels of BIM and BCL-XL, key regulators of the intrinsic apoptosis pathway.[1][2] This pro-apoptotic push, combined with the shutdown of survival signals by ibrutinib, leads to a significant increase in programmed cell death.
| Treatment | Key Apoptotic Regulators Modulated | Outcome |
| This compound | Imbalance between BIM (pro-apoptotic) and BCL-XL (anti-apoptotic) | Induction of intrinsic apoptosis |
| Ibrutinib | Inhibition of BCR-mediated survival signals | Sensitization to apoptosis |
| This compound + Ibrutinib | Combined disruption of survival and apoptotic pathways | Synergistic induction of apoptosis |
Modulation of Key Signaling Pathways
The synergistic activity of this compound and ibrutinib stems from their ability to concurrently inhibit critical signaling pathways that drive CLL. Western blot analyses have revealed that this compound deregulates key signaling molecules including BLK, phospho-AKT, phospho-ERK1/2, and MYC.[1][2] Furthermore, an increase in IκBα levels indicates the inhibition of the NF-κB signaling pathway, a crucial mediator of inflammation and cell survival.[1][2]
| Protein Target | Effect of this compound Treatment | Signaling Pathway |
| BLK | Decreased levels | B-cell Receptor Signaling |
| Phospho-AKT | Decreased levels | PI3K/AKT Signaling |
| Phospho-ERK1/2 | Decreased levels | MAPK/ERK Signaling |
| MYC | Decreased levels | Cell Cycle & Proliferation |
| IκBα | Increased levels | NF-κB Signaling (Inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
CLL Cell Co-culture with Nurselike Cells (NLCs)
-
NLC Generation: Peripheral blood mononuclear cells (PBMCs) from CLL patients are cultured to generate NLCs as previously described.
-
Co-culture Setup: Primary CLL cells are co-cultured with the generated NLCs to mimic the lymph node microenvironment.
-
Treatment: Co-cultures are treated with increasing concentrations of this compound, ibrutinib, or a combination of both for 120 hours.
-
Analysis: Following treatment, CLL cell viability is assessed.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: CLL cells, either cultured alone or in co-culture with NLCs, are harvested after treatment with this compound and/or ibrutinib.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Western Blot Analysis
-
Protein Extraction: Following treatment, CLL cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BLK, phospho-AKT, phospho-ERK1/2, MYC, IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the experimental workflow and the targeted signaling pathways.
Caption: Experimental workflow for evaluating the synergy of this compound and ibrutinib.
Caption: Synergistic inhibition of CLL survival pathways by this compound and ibrutinib.
References
Comparative Analysis of GS-5829 Target Engagement Through Gene Expression
A Head-to-Head Look at a Novel BET Inhibitor in Oncology Research
In the landscape of epigenetic drug development, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting transcriptional pathways critical for cancer cell proliferation and survival. This guide provides a comparative analysis of GS-5829, a novel BET inhibitor, focusing on its target engagement as validated by gene expression analysis. We objectively compare its performance with other notable BET inhibitors, namely ZEN-3694, ABBV-075, and CPI-0610, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of BET inhibitor activity.
Mechanism of Action: Disrupting Oncogenic Transcription
This compound, like other BET inhibitors, functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents their interaction with acetylated histones, a key step in the recruitment of transcriptional machinery to the promoters and enhancers of target genes. The consequence is the downregulation of key oncogenes and cell cycle regulators, most notably MYC, and in the context of prostate cancer, androgen receptor (AR) target genes. The engagement of this compound with its target can be quantitatively measured by monitoring the expression levels of specific downstream genes.
Comparative Gene Expression Analysis
To validate and compare the target engagement of this compound against other BET inhibitors, we have summarized available data on the modulation of key pharmacodynamic biomarker genes: CCR2 (C-C Motif Chemokine Receptor 2), HEXIM1 (Hexamethylene Bis-Acetamide Inducible 1), and the pivotal oncogene MYC.
| Compound | Target Gene | Cell Line/System | Dose/Concentration | Observed Change in Gene Expression |
| This compound | CCR2 | mCRPC Patients | 2 - 9 mg daily | Inhibition ranging from -8% to 73%[1][2][3][4][5][6] |
| HEXIM1 | mCRPC Patients | 2 - 9 mg daily | Induction observed, particularly at higher doses[2][3][4][7][5][6] | |
| ZEN-3694 | MYC | mCRPC Patients | ≥ 96 mg daily | 2-4 fold decrease in mRNA levels[8] |
| Multiple Target Genes | mCRPC Patients | Dose-dependent | 2-4 fold decrease in mRNA levels of MYC, IL-8, CCR1, GPR183, and IL1RN[8] | |
| ABBV-075 (Mivebresib) | HEXIM1, DCXR, CD93 | AML Patients | Dose-dependent | Consistent modulation of expression[9] |
| MYC, MYCN | SCLC Cell Lines | IC50 concentrations | Downregulation in sensitive cell lines[10] | |
| CPI-0610 (Pelabresib) | CCR1, IL8 | Lymphoma Patients | Dose-dependent | Clear reduction in expression[11] |
| MYC, IKZF1, IRF4 | Multiple Myeloma | Preclinical | Suppression of gene expression[12] |
Note: The data presented is compiled from various preclinical and clinical studies. Direct comparison should be approached with caution due to differences in experimental systems, dosing, and patient populations.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of CCR2, HEXIM1, and MYC following treatment with BET inhibitors.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., VCaP for prostate cancer, MV4-11 for AML) in appropriate media and conditions.
-
Seed cells at a density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose-range of this compound or alternative BET inhibitors (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system.
-
Use validated primer pairs for the target genes (CCR2, HEXIM1, MYC) and a housekeeping gene for normalization (e.g., GAPDH).
-
Human CCR2 Primers: Commercially available, e.g., OriGene HP205046.
-
Human HEXIM1 Primers: Commercially available, e.g., OriGene HP209404.
-
Human MYC Primers: Commercially available, e.g., OriGene HP206146.
-
Human GAPDH Primers: Commercially available, e.g., OriGene HP205798.
-
-
Cycling conditions: Initial denaturation at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
This protocol provides a general workflow for analyzing the global transcriptomic effects of BET inhibitors.
-
Sample Preparation:
-
Culture and treat cells as described in the RT-qPCR protocol.
-
Extract high-quality total RNA. Ensure RNA integrity is high (RIN > 8) as determined by a Bioanalyzer or equivalent.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological pathways affected by the BET inhibitor.
-
Conclusion
The analysis of target gene expression provides a robust and quantitative method to validate the engagement of BET inhibitors like this compound with their intended molecular targets. While this compound has demonstrated modulation of key pharmacodynamic biomarkers such as CCR2 and HEXIM1 in clinical settings, its development was halted due to limited efficacy and unfavorable pharmacokinetics. Comparative analysis with other BET inhibitors, such as ZEN-3694, ABBV-075, and CPI-0610, highlights the common mechanism of MYC suppression and the broader impact on the transcriptome. For researchers and drug developers, a thorough understanding of these gene expression signatures is crucial for the continued development and optimization of this promising class of epigenetic therapies. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies to guide future drug discovery efforts.
References
- 1. biocompare.com [biocompare.com]
- 2. origene.com [origene.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of GS-5829 and Other Epigenetic Drugs
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount for the successful clinical application of novel therapeutics. GS-5829, an orally bioavailable small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins, has been investigated as an epigenetic therapeutic agent. Although its clinical development was halted due to limited efficacy and unfavorable pharmacokinetics, preclinical studies have shed light on its mechanism of action and potential for combination therapies. This guide provides a comparative analysis of cross-resistance profiles between this compound and other classes of epigenetic drugs, supported by available experimental data and detailed methodologies.
This compound functions by binding to the bromodomains of BET proteins, thereby inhibiting the transcription of key oncogenes such as MYC and androgen receptor (AR) target genes.[1] This mechanism underlies its pro-apoptotic and anti-proliferative effects observed in various cancer models, including chronic lymphocytic leukemia (CLL) and uterine serous carcinoma.[2][3][4] While direct cross-resistance studies between this compound and other epigenetic drugs are limited, an examination of the broader class of BET inhibitors provides valuable insights into potential resistance mechanisms and strategies to overcome them.
Mechanisms of Resistance to BET Inhibitors
Resistance to BET inhibitors is a multifaceted phenomenon that does not typically involve mutations in the drug's target bromodomains.[5] Instead, cancer cells can develop resistance through various adaptive mechanisms that bypass the transcriptional blockade imposed by these drugs.
Key Resistance Mechanisms:
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their kinase signaling pathways to activate compensatory pro-survival networks.[6]
-
Upregulation of Compensatory Pathways: Activation of alternative signaling pathways, such as the Wnt/β-catenin pathway, can sustain the transcription of essential genes despite BET protein inhibition.[7][8]
-
Epigenetic Heterogeneity and Clonal Selection: Pre-existing cell subpopulations with distinct epigenetic landscapes, such as higher levels of acetylated histones, may be less sensitive to BET inhibitors and can be selected for during treatment.[9]
-
Bromodomain-Independent Functions of BRD4: In some resistant cells, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains, rendering inhibitors that target these domains ineffective.[10]
-
Increased Drug Efflux: While not the most common mechanism, increased activity of drug efflux pumps can reduce the intracellular concentration of BET inhibitors, leading to resistance.[7]
Studies have demonstrated that resistance to one BET inhibitor, such as I-BET, can confer cross-resistance to other chemically distinct BET inhibitors like JQ1.[7][8] This suggests a class-wide effect for these resistance mechanisms.
Cross-Resistance and Combination Strategies with Other Epigenetic Drugs
The absence of direct cross-resistance studies involving this compound necessitates a broader look at the interplay between BET inhibitors and other classes of epigenetic drugs, primarily Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. The available evidence points towards synergistic or additive effects when combining these agents, suggesting a low likelihood of cross-resistance and the potential to overcome resistance to single-agent therapy.
| Drug Class Comparison | Mechanism of Action | Rationale for Combination with BETi | Potential for Cross-Resistance |
| BET Inhibitors (e.g., this compound) | Inhibit binding of BET proteins to acetylated histones, downregulating transcription of key oncogenes. | - | High (within the BETi class) |
| HDAC Inhibitors (e.g., Vorinostat) | Increase global histone acetylation, altering chromatin structure and gene expression. | Synergistic cytotoxicity. HDACi-induced acetylation may sensitize cells to BETi. BETi and HDACi can induce similar pro-apoptotic genes.[11][12][13] | Low. The mechanisms of action are distinct and potentially synergistic. |
| DNMT Inhibitors (e.g., Azacitidine) | Inhibit DNA methylation, leading to the re-expression of silenced tumor suppressor genes. | Preclinical evidence suggests that combining epigenetic drugs can be beneficial in various cancers.[14][15] | Low. The targets and mechanisms are fundamentally different from BET inhibitors. |
Experimental Protocols
Detailed methodologies from key studies provide a framework for investigating resistance and synergy.
Protocol for Generating BET Inhibitor-Resistant Cell Lines
This protocol is adapted from studies on acquired resistance to BET inhibitors.
-
Cell Culture: Culture a BET inhibitor-sensitive cancer cell line (e.g., ovarian carcinoma, triple-negative breast cancer) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with the BET inhibitor (e.g., JQ1) at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the BET inhibitor in the culture medium as the cells develop tolerance and resume proliferation. This process can take several months.
-
Confirmation of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., CellTiter-Glo). A significant increase in the IC50 value confirms the resistant phenotype.
-
Characterization of Resistant Cells: Perform molecular and cellular analyses to investigate the mechanisms of resistance, such as Western blotting for key signaling proteins, RNA sequencing to identify transcriptional changes, and chromatin immunoprecipitation (ChIP) to assess protein-DNA binding.
Protocol for Assessing Synergy between Epigenetic Drugs
The combination index (CI) method is commonly used to determine if the effect of two drugs is synergistic, additive, or antagonistic.
-
Cell Viability Assays: Seed cancer cells in 96-well plates and treat them with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Data Analysis: After a set incubation period (e.g., 72 hours), measure cell viability. Use software such as CompuSyn to calculate the CI value.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mechanism of Synergy: Investigate the molecular basis for any observed synergy through techniques like Western blotting for apoptosis markers (e.g., cleaved PARP, caspase-3) or cell cycle analysis by flow cytometry.
Visualizing the Pathways and Concepts
References
- 1. Phase Ib Study of the BET Inhibitor this compound as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor this compound targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BET Bromodomain Proteins with this compound and GS-626510 in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor resistance emerges from leukaemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
GS-5829: A Guide to Proper Laboratory Disposal
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of the Investigational BET Inhibitor GS-5829.
The proper disposal of investigational compounds like this compound, a potent BET inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its classification as a hazardous substance, strict protocols must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research setting.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The Safety Data Sheet (SDS) is the primary source for this information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Highlights |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Core Disposal Procedure
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. The recommended final disposition is incineration by a licensed and approved waste disposal facility.
Step 1: Consultation and Planning Before beginning any work that will generate this compound waste, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on federal, state, and local regulations, as well as institutional protocols for hazardous waste disposal.
Step 2: Personal Protective Equipment (PPE) Given the toxic and mutagenic properties of this compound, appropriate PPE must be worn at all times when handling the compound or its waste. This includes, but is not limited to:
-
A laboratory coat or gown
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A face shield may be required for procedures with a risk of splashing.
Step 3: Waste Segregation Proper segregation of waste is crucial to prevent accidental exposure and ensure correct disposal. All materials that come into contact with this compound must be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty or partially used vials of the compound. These items should be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Step 4: Labeling and Storage All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with this compound"). Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department or a certified waste disposal vendor.
Step 5: Final Disposal The final step is the transfer of the hazardous waste to an approved disposal facility. This is typically managed by the institution's EHS department, which will arrange for pickup by a licensed contractor. The waste will then be transported for incineration in accordance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
There are no publicly available, specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, the primary and recommended method of disposal is through collection and incineration by a certified hazardous waste management company. Adherence to the procedures outlined above is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
